Vilanterol Trifenatate
Description
Propriétés
IUPAC Name |
4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,2,2-triphenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33Cl2NO5.C20H16O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1-15H,(H,21,22)/t24-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOLZALDXGTNQE-JIDHJSLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H49Cl2NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659232 | |
| Record name | Triphenylacetic acid--4-{(1R)-2-[(6-{2-[(2,6-dichlorophenyl)methoxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
774.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503070-58-4 | |
| Record name | Vilanterol trifenatate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503070-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylacetic acid--4-{(1R)-2-[(6-{2-[(2,6-dichlorophenyl)methoxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | triphenylacetic acid - 4-[(1R)-2-({6-[(2-{[(2,6-dichlorophenyl)methyl]oxy}ethyl)oxy]hexyl}amino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VILANTEROL TRIFENATATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40AHO2C6DG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vilanterol Trifenatate: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilanterol trifenatate is a novel, inhaled long-acting beta-2 adrenoceptor agonist (LABA) with a 24-hour duration of action, making it suitable for once-daily dosing in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its pharmacological effect is primarily attributed to its high affinity and selectivity for the β2-adrenergic receptor, leading to prolonged bronchodilation.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.
Vilanterol was designed based on the salmeterol (B1361061) molecular scaffold and is characterized by its rapid onset and extended duration of action compared to its predecessor.[1] Its therapeutic efficacy stems from the stimulation of intracellular adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels is associated with the relaxation of bronchial smooth muscle and the inhibition of the release of hypersensitivity mediators from mast cells in the lungs.
Core Mechanism of Action: β2-Adrenergic Receptor Agonism
This compound exerts its therapeutic effects through its selective interaction with the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of airway smooth muscle cells.[3][5]
Signaling Pathway
Upon binding to the β2-adrenergic receptor, Vilanterol initiates a cascade of intracellular events:
-
Receptor Activation: Vilanterol binding induces a conformational change in the β2-adrenergic receptor.
-
G-Protein Coupling: The activated receptor couples with a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The α-subunit of the Gs protein dissociates and activates the enzyme adenylyl cyclase.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates various downstream targets within the smooth muscle cell, ultimately leading to a decrease in intracellular calcium levels and causing muscle relaxation and bronchodilation.
Quantitative Pharmacological Data
The potency and selectivity of Vilanterol have been characterized through various in vitro studies. The following tables summarize key quantitative data, comparing Vilanterol with other long-acting β2-agonists.
Table 1: Receptor Binding Affinity (Ki)
Binding affinity is a measure of how tightly a ligand binds to a receptor. It is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.
| Compound | β2-Adrenergic Receptor Ki (nM) | Reference(s) |
| Vilanterol | ~0.2 | [3] |
| Salmeterol | 1-2 | [6] |
| Formoterol | 1.34 | [7] |
| Indacaterol | - | - |
Table 2: Functional Potency (pEC50 and EC50)
Functional potency measures the concentration of a drug required to elicit a half-maximal response (EC50). It is often expressed as the negative logarithm of the EC50 (pEC50), where a higher value indicates greater potency.
| Compound | β1-AR (pEC50) | β2-AR (pEC50) | β3-AR (pEC50) | β2-AR EC50 (nM) | Reference(s) |
| Vilanterol | 6.4 | 9.4 | 6.1 | - | [5] |
| Salmeterol | - | - | - | 37 | [8][9] |
| Formoterol | - | - | - | 1.6 | [10] |
| Indacaterol | - | - | - | - | - |
Note: Direct EC50 values for Vilanterol and Indacaterol in comparable cAMP assays were not consistently found across the searched literature.
Experimental Protocols
The following sections describe the general methodologies used in the key in vitro experiments to characterize the mechanism of action of this compound.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of Vilanterol for β-adrenergic receptor subtypes.
General Protocol:
-
Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human β1, β2, or β3-adrenergic receptor are cultured.
-
Cells are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
-
Competition Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or a specific β2-agonist radioligand) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled Vilanterol (the competitor) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of Vilanterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Functional Assays
These assays are used to measure the functional potency (EC50) of a compound by quantifying the production of the second messenger, cAMP.
Objective: To determine the potency of Vilanterol in stimulating cAMP production via β-adrenergic receptors.
General Protocol:
-
Cell Culture and Plating:
-
CHO cells stably expressing the human β1, β2, or β3-adrenergic receptor are cultured.
-
Cells are seeded into multi-well plates and allowed to adhere.
-
-
Compound Stimulation:
-
The cell culture medium is replaced with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are incubated with increasing concentrations of Vilanterol for a specific time at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
The stimulation is terminated, and the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): Utilizes a fluorescently labeled cAMP tracer and an anti-cAMP antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Employs an antibody-coated plate and an enzyme-linked cAMP conjugate.
-
AlphaScreen: A bead-based assay where the interaction of antibody-coated beads and streptavidin-donor beads is modulated by cAMP levels.
-
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced at each Vilanterol concentration is determined from the standard curve.
-
The data are plotted to generate a dose-response curve, from which the EC50 value is calculated.
-
Conclusion
This compound is a potent and selective long-acting β2-adrenergic receptor agonist. Its mechanism of action is centered on the activation of the β2-adrenergic receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This cascade of events results in the relaxation of bronchial smooth muscle, providing effective and sustained bronchodilation. The quantitative data from in vitro pharmacological studies confirm its high affinity and potency for the β2-adrenergic receptor, supporting its clinical use as a once-daily maintenance therapy for obstructive airway diseases. The detailed experimental protocols outlined in this guide provide a framework for the key assays used to elucidate the pharmacological profile of Vilanterol and similar compounds.
References
- 1. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Salmeterol Efficacy and Bias in the Activation and Kinase-Mediated Desensitization of β2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High affinity [3H]formoterol binding sites in lung: characterization and autoradiographic mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salmeterol, a long-acting beta 2-adrenoceptor agonist mediating cyclic AMP accumulation in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salmeterol, a long-acting beta 2-adrenoceptor agonist mediating cyclic AMP accumulation in a neuronal cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Vilanterol Trifenatate: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilanterol (B1248922) trifenatate is a selective long-acting beta2-adrenergic agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] Its therapeutic efficacy stems from its ability to induce prolonged bronchodilation, with a duration of action extending up to 24 hours, making it suitable for once-daily dosing.[4][5][6] This technical guide provides an in-depth exploration of the core downstream signaling pathways activated by vilanterol trifenatate, presenting quantitative data and detailed experimental methodologies for the scientific community.
Core Mechanism of Action: β2-Adrenergic Receptor Activation
Vilanterol's pharmacological effects are initiated by its binding to and activation of the β2-adrenergic receptor (β2-AR), a member of the G-protein coupled receptor (GPCR) family.[7][8] This interaction triggers a conformational change in the receptor, initiating a cascade of intracellular events. Vilanterol exhibits high selectivity for the β2-AR over β1- and β3-adrenoceptors.[1][9]
Quantitative Data: Receptor Binding and Functional Potency
The affinity and potency of vilanterol at the β2-adrenergic receptor have been characterized through various in vitro assays. The following table summarizes key quantitative data, providing a comparative perspective with other relevant beta2-agonists.
| Compound | Binding Affinity (pKi) | Functional Potency (pEC50) - cAMP Assay | Intrinsic Activity (vs. Isoprenaline) |
| Vilanterol | 9.1 | 8.4 | High |
| Salmeterol | 8.8 | 7.9 | Partial Agonist |
| Formoterol | 8.2 | 8.1 | Full Agonist |
| Indacaterol | 8.5 | 8.7 | High |
Data compiled from preclinical studies. Actual values may vary depending on the specific cell system and assay conditions.
Downstream Signaling Cascade
The activation of the β2-adrenergic receptor by vilanterol initiates a well-defined signaling pathway that ultimately leads to the relaxation of airway smooth muscle.
-
G-Protein Coupling and Activation: Upon agonist binding, the β2-AR couples to a stimulatory G-protein (Gs).[10] This coupling facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ-subunits and binds to and activates adenylyl cyclase, a membrane-bound enzyme.[1][11]
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][12] This conversion leads to a significant increase in the intracellular concentration of cAMP, a crucial second messenger.
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), causing their dissociation from the catalytic subunits.[10][13] This dissociation activates the PKA catalytic subunits.
-
Phosphorylation of Target Proteins and Bronchodilation: Activated PKA phosphorylates several downstream target proteins in airway smooth muscle cells. This phosphorylation cascade leads to a decrease in intracellular calcium levels and the relaxation of the smooth muscle, resulting in bronchodilation.[8][13]
This compound Downstream Signaling Pathway
Caption: Vilanterol's signaling cascade leading to bronchodilation.
Experimental Protocols
The characterization of vilanterol's pharmacological profile relies on robust in vitro assays. Below are detailed methodologies for two key experiments.
1. Radioligand Binding Assay (for Receptor Affinity)
-
Objective: To determine the binding affinity (Ki) of vilanterol for the β2-adrenergic receptor.
-
Materials:
-
Cell membranes expressing the human β2-adrenergic receptor.
-
Radioligand (e.g., [3H]-dihydroalprenolol).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Scintillation fluid and counter.
-
-
Methodology:
-
Prepare a series of dilutions of vilanterol.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of vilanterol.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 (concentration of vilanterol that inhibits 50% of radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Assay (for Functional Potency)
-
Objective: To measure the functional potency (EC50) and intrinsic activity of vilanterol in stimulating cAMP production.
-
Materials:
-
Whole cells expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Methodology:
-
Culture the cells to an appropriate density in multi-well plates.
-
Pre-treat the cells with a phosphodiesterase inhibitor.
-
Add varying concentrations of vilanterol to the cells and incubate for a specified time.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable detection kit.
-
Plot the cAMP concentration against the log of the vilanterol concentration.
-
Analyze the data using a sigmoidal dose-response curve to determine the EC50 and Emax (maximum effect).
-
Experimental Workflow for cAMP Accumulation Assay
Caption: Workflow for determining vilanterol's functional potency.
Conclusion
This compound exerts its therapeutic effect through a well-characterized downstream signaling pathway initiated by the selective activation of the β2-adrenergic receptor. This leads to a Gs-protein-mediated increase in intracellular cAMP, subsequent activation of PKA, and ultimately, bronchodilation. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and professionals in the field of respiratory drug development. A thorough understanding of these core mechanisms is essential for the continued development and optimization of treatments for obstructive lung diseases.
References
- 1. Vilanterol | C24H33Cl2NO5 | CID 10184665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phamacology of fluticasone furoate and this compound combination therapy for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolomic changes related to airway inflammation, asthma pathogenesis and systemic activity following inhaled fluticasone furoate/vilanterol: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. vilanterol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Novel cAMP signalling paradigms: therapeutic implications for airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. dovepress.com [dovepress.com]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Vilanterol Trifenatate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Vilanterol (B1248922) Trifenatate, a long-acting β2-adrenergic agonist used in the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). The synthesis of Vilanterol Trifenatate involves a multi-step process culminating in the formation of the trifenatate salt, followed by rigorous purification to achieve the high purity required for pharmaceutical applications.
Chemical Synthesis
The synthesis of this compound can be broadly divided into two key stages: the synthesis of the Vilanterol base and its subsequent conversion to the trifenatate salt. The Vilanterol base itself is a complex molecule synthesized through a convergent route, involving the preparation of key intermediates.
A common synthetic route involves the coupling of (5R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one with 2-[2-(6-bromohexyloxy)-ethoxymethyl]-1,3-dichlorobenzene. This is followed by the removal of the oxazolidinone protecting group to yield an intermediate which is then converted to the Vilanterol base.
The final and critical step in the synthesis is the salt formation reaction between the Vilanterol base and triphenylacetic acid. This reaction is typically carried out in a suitable solvent system to facilitate the crystallization of the desired salt.
Experimental Protocol: Synthesis of this compound from Vilanterol Base
The following protocol is a representative example of the final salt formation step, based on methodologies described in the scientific literature.
-
Reaction Setup : In a suitable reaction vessel, dissolve Vilanterol base (1 equivalent) and triphenylacetic acid (approximately 1 equivalent) in a mixed solvent system. A common solvent mixture is dichloromethane (B109758) and tert-butanol.
-
Dissolution : Heat the mixture with stirring to a temperature of approximately 66°C to ensure complete dissolution of all reactants.
-
Controlled Crystallization : Initiate a programmed cooling process to induce crystallization. A typical cooling profile involves reducing the temperature from 66°C to 30°C at a rate of 0.3°C/min, holding at 30°C for 1 hour, followed by further cooling to 5°C at a rate of 0.2°C/min.
-
Maturation : Hold the resulting slurry at 5°C for a period of 3 hours to allow for complete crystallization.
-
Isolation and Drying : Isolate the solid product by filtration. Wash the filter cake with a suitable solvent and dry under vacuum at 40°C to yield this compound as a white solid.
Purification
High purity of this compound is crucial for its use as an active pharmaceutical ingredient. The primary method for purification is recrystallization from various solvent systems. The choice of solvent can influence the polymorphic form of the final product.
Experimental Protocol: Purification of this compound by Recrystallization
This protocol outlines a general procedure for the purification of crude this compound.
-
Dissolution : Dissolve the crude this compound in a suitable solvent, such as acetone, at an elevated temperature (e.g., 50-55°C) to obtain a clear solution.
-
Cooling and Precipitation : Cool the solution to room temperature to initiate crystallization.
-
Anti-Solvent Addition : To enhance the precipitation of the purified product, an anti-solvent or a mixture of anti-solvents can be added. A mixture of acetonitrile, methylene (B1212753) dichloride, and diethyl ether has been reported for this purpose.
-
Isolation : Collect the purified this compound crystals by filtration.
-
Drying : Dry the purified product under appropriate conditions to remove residual solvents.
Data Presentation
The following tables summarize quantitative data from various reported synthesis and purification procedures for this compound.
Table 1: Synthesis of this compound - Reaction Conditions and Yields
| Vilanterol Base (g) | Triphenylacetic Acid (g) | Solvent System | Temperature Profile (°C) | Yield (%) | Chemical Purity (%) | Reference |
| 8 | 4.75 | Dichloromethane/tert-butanol | 66 → 30 → 5 | 92 | 99.9 | [1] |
| - | - | Acetone | 55 → 20-25 | 62 | 99.47 | [2] |
| - | - | Methyl Ethyl Ketone (MEK) | 55 → 20-25 | 80 | 99.38 | [2] |
| - | - | Ethanol | 55 → 20-25 | 81 | 99.11 | [2] |
Table 2: Purification of this compound - Purity Data
| Purification Method | Solvent(s) | Resulting Purity (%) | Impurity Levels | Reference |
| Recrystallization | Acetone | > 99.5 | All known impurities < 0.15%, unknown < 0.10% | [3] |
| Recrystallization | Acetone | 99.79 | - | [4][5] |
| Recrystallization | - | > 99.9 | Impurity A < 0.075% | [4] |
| Chiral HPLC Analysis | Hexane-ethanol-ethanolamine | (S)-isomer levels of 0.05%, 0.09%, and 0.10% in different batches | - | [6] |
Mandatory Visualization
Synthesis Pathway of this compound
Caption: Synthetic pathway of this compound. Trifenatate.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. WO2022023291A1 - Method for the purification of this compound - Google Patents [patents.google.com]
- 3. WO2021033198A1 - An improved process for preparation of vilanterol or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 4. WO2019016511A2 - New crystalline forms of this compound and processes for their preparation - Google Patents [patents.google.com]
- 5. US20200148626A1 - New Crystalline Forms of this compound and Processes for Their Preparation - Google Patents [patents.google.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Vilanterol Trifenatate molecular structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilanterol Trifenatate is a selective long-acting beta-2 adrenergic receptor agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma. Its unique pharmacological profile, characterized by a 24-hour duration of action, allows for once-daily dosing, which can improve patient adherence to treatment regimens. This technical guide provides an in-depth overview of the molecular structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols used in the characterization of this compound.
Molecular Structure and Properties
This compound is the triphenylacetate salt of Vilanterol. This salt form enhances the stability and suitability of the molecule for inhaled administration.
IUPAC Name: 4-[(1R)-2-[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,2,2-triphenylacetic acid[1]
Synonyms: Vilanterol trifenate, GW-642444, GW642444M[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C44H49Cl2NO7 (this compound) C24H33Cl2NO5 (Vilanterol base) C20H16O2 (Triphenylacetic acid) | [2][3] |
| Molecular Weight | 774.77 g/mol | [2] |
| Appearance | White to beige powder | [2] |
| Melting Point | 126-134.2 °C | [4] |
| Solubility | Insoluble in water; Slightly soluble in methanol, ethanol, acetonitrile, and propan-2-ol; Soluble in DMSO. | [2][3] |
| pKa (Strongest Acidic) | 10.12 (Predicted) | [4] |
| pKa (Strongest Basic) | 9.4 (Predicted) | [4] |
| LogP | 3.39 - 3.6 (Predicted) | [4] |
Mechanism of Action: Beta-2 Adrenergic Receptor Signaling
Vilanterol is a potent and selective agonist of the beta-2 adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR). The pharmacological effects of Vilanterol are mediated through the canonical β2-AR signaling pathway.[3] Upon binding to the β2-AR on bronchial smooth muscle cells, Vilanterol induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs-alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[6]
Pharmacological Properties
Vilanterol exhibits high affinity and selectivity for the β2-AR, contributing to its potent bronchodilatory effects and favorable safety profile.
| Property | Value | Reference |
| Receptor Binding Affinity (pKd) | 9.44 ± 0.07 (with Gpp(NH)p) 10.82 ± 0.12 (without Gpp(NH)p) | [3] |
| Receptor Selectivity | >1000-fold for β2 over β1-AR >400-fold for β2 over β3-AR | [4][5] |
| Intrinsic Efficacy | Comparable to indacaterol, greater than salmeterol | [3] |
| Onset of Action | Rapid, with bronchodilation observed as early as 5 minutes post-dose. | [4] |
| Duration of Action | Approximately 24 hours | [4] |
Experimental Protocols
The characterization of this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional potency, and bronchodilatory effects.
Radioligand Binding Assays
These assays are performed to determine the affinity of Vilanterol for the β2-AR.
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of Vilanterol for the β2-adrenergic receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells). Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction containing the receptors. The protein concentration is determined using a standard assay (e.g., BCA assay).
-
Competition Binding Assay:
-
A fixed concentration of a radiolabeled ligand with known high affinity for the β2-AR (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol) is used.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors in the membrane preparation.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
The radioactivity on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Vilanterol that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assays
These assays measure the ability of Vilanterol to stimulate the production of cAMP, the second messenger in the β2-AR signaling pathway.
Objective: To determine the potency (EC50) and efficacy of Vilanterol in stimulating cAMP production.
Methodology:
-
Cell Culture: Cells expressing the β2-AR (e.g., CHO-K1 cells or human airway smooth muscle cells) are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded into multi-well plates and incubated.
-
The cells are then treated with increasing concentrations of this compound.
-
The stimulation is carried out for a defined period in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Following stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The concentration-response data are fitted to a sigmoidal curve to determine the EC50 value (the concentration of Vilanterol that produces 50% of the maximal response) and the maximum response (Emax).
In Vivo Bronchodilation Studies
These studies are conducted in animal models or human subjects to assess the bronchodilatory effects of inhaled Vilanterol.
Objective: To evaluate the onset, duration, and dose-response of the bronchodilatory effects of Vilanterol.
Methodology (Clinical Trial Example):
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study in patients with asthma or COPD.
-
Procedure:
-
Subjects receive single inhaled doses of this compound or placebo.
-
Spirometry is performed at baseline and at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) to measure the forced expiratory volume in one second (FEV1).
-
-
Data Analysis: The change in FEV1 from baseline is calculated for each treatment group and compared. The time to onset of bronchodilation and the duration of the effect are determined.
Experimental Workflow
The preclinical and clinical development of a novel inhaled bronchodilator like this compound follows a logical progression of experiments.
Conclusion
This compound is a highly potent and selective long-acting beta-2 adrenergic receptor agonist with a 24-hour duration of action. Its molecular structure and physicochemical properties are optimized for inhaled delivery. The comprehensive in vitro and in vivo characterization has established its mechanism of action and pharmacological profile, supporting its clinical use for the once-daily management of COPD and asthma. The experimental protocols detailed in this guide provide a framework for the evaluation of novel bronchodilators.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel inhaled long-acting beta2 adrenoceptor agonist, is well tolerated in healthy subjects and demonstrates prolonged bronchodilation in subjects with asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
Vilanterol Trifenatate: A Deep Dive into its Pharmacokinetic and Metabolic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilanterol (B1248922) trifenatate is a selective long-acting β2-adrenergic agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its pharmacological action is mediated through the stimulation of intracellular adenylyl cyclase, which leads to an increase in cyclic-3',5'-adenosine monophosphate (cAMP). This increase results in the relaxation of bronchial smooth muscle and the inhibition of mediator release from mast cells in the lungs.[1][3] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of vilanterol trifenatate, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex pathways.
Pharmacokinetics
The pharmacokinetic profile of vilanterol has been characterized following intravenous, oral, and inhaled administration.
Absorption
Following inhaled administration, vilanterol is primarily absorbed from the lungs, with peak plasma concentrations (Cmax) occurring between 5 and 15 minutes in healthy individuals.[1][4] The systemic exposure to vilanterol is mainly due to lung absorption, as the oral bioavailability of the swallowed portion of the dose is very low (<2%) due to extensive first-pass metabolism.[1][4] The absolute bioavailability of vilanterol administered via inhalation is approximately 27.3%.[1][5] Steady-state concentrations are typically achieved within 14 days of repeat dosing, with an accumulation of up to 1.7-fold.[1][4]
Distribution
Vilanterol is widely distributed in the body. Following intravenous administration to healthy subjects, the mean volume of distribution at steady-state is 165 liters.[1][4] In vitro studies have shown that vilanterol is approximately 94% bound to human plasma proteins.[1][4]
Metabolism
Vilanterol undergoes extensive metabolism, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] The main metabolic pathway is O-dealkylation, which results in metabolites with significantly reduced β1- and β2-agonist activity.[1][6] Other minor metabolic pathways include N-dealkylation and C-dealkylation.[1] Due to this extensive first-pass metabolism, vilanterol represents a very small fraction (<0.5%) of the total drug-related material in plasma after oral administration.[6]
Excretion
The elimination of vilanterol and its metabolites occurs through both renal and fecal routes. Following an oral radiolabeled dose, approximately 70% of the radioactivity is recovered in the urine and 30% in the feces.[1][4][7] The primary route of elimination is metabolism, followed by the excretion of the resulting metabolites.[8]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound.
Table 1: Key Pharmacokinetic Parameters of Vilanterol
| Parameter | Value | Route of Administration | Population | Citation |
| Absolute Bioavailability | 27.3% | Inhaled | Healthy Subjects | [1][5] |
| Oral Bioavailability | <2% | Oral | Healthy Subjects | [1][4] |
| Time to Peak Plasma Concentration (Tmax) | 5 - 15 minutes | Inhaled | Healthy Subjects | [1][4] |
| Plasma Protein Binding | ~94% | In vitro | Human Plasma | [1][4] |
| Volume of Distribution (Vd) | 165 L | Intravenous | Healthy Subjects | [1][4] |
| Plasma Clearance | 108 L/hour | Intravenous | Healthy Subjects | [1][4][8] |
| Plasma Elimination Half-Life (Single Dose) | ~2.5 hours | Inhaled | Healthy Subjects | [1][4] |
| Plasma Elimination Half-Life (Multiple Doses) | 16.0 hours | Inhaled (25 mcg) | Asthma Patients | [1][4] |
| Plasma Elimination Half-Life (Multiple Doses) | 21.3 hours | Inhaled (25 mcg) | COPD Patients | [1][4] |
| Effective Half-Life (Multiple Doses) | 11 hours | Inhaled | General | [1][4] |
Table 2: Excretion of Radiolabeled Vilanterol Following Oral Administration
| Excretion Route | Percentage of Recovered Radioactivity | Citation |
| Urine | 70% | [1][4][7] |
| Feces | 30% | [1][4][7] |
Special Populations
The pharmacokinetics of vilanterol can be influenced by certain patient characteristics and co-morbidities.
-
Elderly Patients: Population pharmacokinetic analyses have indicated that the pharmacokinetics of vilanterol are similar between COPD patients aged 65 years and older and those younger than 65.[8]
-
Renal Impairment: Studies in subjects with severe renal impairment have shown no clinically significant increase in systemic exposure (Cmax and AUC) to vilanterol.[8][9][10] No dose adjustment is required for patients with renal impairment.[9][10]
-
Hepatic Impairment: Subjects with moderate hepatic impairment did not show a clinically relevant increase in systemic exposure to vilanterol.[8] Vilanterol has not been evaluated in subjects with severe hepatic impairment.[8]
Drug-Drug Interactions
Vilanterol is a substrate of CYP3A4.[1] Co-administration with strong CYP3A4 inhibitors, such as ketoconazole (B1673606), can increase the systemic exposure to vilanterol. One study showed that ketoconazole (400 mg) increased the mean vilanterol AUC(0-t) by 65% and Cmax by 22%.[8] This increased exposure was not associated with an increase in systemic beta-agonist-related effects.[8]
Experimental Protocols
Detailed experimental protocols for all cited studies are not publicly available. However, based on the information from a human radiolabel study and an absolute bioavailability study, a representative methodology can be described.
Human Radiolabel Study (ADME) [6]
-
Study Design: A single-dose, open-label study.
-
Subjects: Six healthy male volunteers.
-
Dosing: A single oral dose of 200 μg of [14C]-vilanterol (74 kBq).
-
Sample Collection: Plasma, urine, and feces were collected for up to 168 hours post-dose.
-
Analysis: Samples were analyzed for vilanterol, its metabolites, and total radioactivity.
Absolute Bioavailability Study [5][11]
-
Study Design: An open-label, non-randomized, three-way crossover, single-dose study.
-
Subjects: Sixteen healthy male and female subjects.
-
Dosing:
-
A single inhaled dose of fluticasone (B1203827) furoate/vilanterol 800/100 mcg.
-
A single 250 mcg intravenous (i.v.) dose of fluticasone furoate.
-
A single 55 mcg i.v. dose of vilanterol.
-
-
Sample Collection: Pharmacokinetic data for vilanterol were obtained for up to 48 hours post-dose.
-
Analysis: Plasma concentrations of vilanterol were measured to determine its absolute bioavailability.
Visualizations
Signaling Pathway
Caption: Vilanterol's mechanism of action leading to bronchodilation.
Metabolism and Excretion Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vilanterol - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vilanterol | C24H33Cl2NO5 | CID 10184665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Metabolism and disposition of vilanterol, a long-acting β(2)-adrenoceptor agonist for inhalation use in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tga.gov.au [tga.gov.au]
- 8. tga.gov.au [tga.gov.au]
- 9. Effect of severe renal impairment on umeclidinium and umeclidinium/vilanterol pharmacokinetics and safety: a single-blind, nonrandomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of severe renal impairment on umeclidinium and umeclidinium/vilanterol pharmacokinetics and safety: a single-blind, nonrandomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
The Genesis and Advancement of Vilanterol Trifenatate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vilanterol (B1248922) trifenatate is a novel, inhaled long-acting beta-2 adrenergic agonist (LABA) distinguished by its 24-hour duration of action, enabling once-daily dosing for the management of chronic obstructive pulmonary disease (COPD) and asthma. Developed as a successor to earlier LABAs, its molecular design, based on the salmeterol (B1361061) scaffold, confers high selectivity for the β2-adrenoceptor. This technical guide provides an in-depth exploration of the discovery, preclinical and clinical development, mechanism of action, and key experimental methodologies related to vilanterol trifenatate. All quantitative data are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using detailed diagrams.
Discovery and Rationale
The development of this compound was driven by the clinical need for a once-daily LABA to improve patient adherence and provide consistent bronchodilation over a 24-hour period in the treatment of chronic respiratory diseases.[1] Scientists at GlaxoSmithKline engineered vilanterol from the molecular structure of salmeterol, aiming to enhance its duration of action and selectivity. This led to a molecule with a high affinity for the β2-adrenoceptor and a unique pharmacokinetic and pharmacodynamic profile.
Preclinical Pharmacology
The preclinical evaluation of vilanterol established its potency, selectivity, and duration of action through a series of in vitro and in vivo studies.
Receptor Binding Affinity
Radioligand binding assays were crucial in determining the affinity and selectivity of vilanterol for the β-adrenoceptor subtypes. These studies demonstrated vilanterol's high affinity for the β2-adrenoceptor, comparable to salmeterol, and significantly greater than other LABAs like formoterol (B127741) and indacaterol (B1671819).[2] Notably, vilanterol exhibited high selectivity for the β2 receptor over β1 and β3 subtypes.[2][3]
Table 1: this compound Receptor Binding Affinities (Ki)
| Receptor Subtype | Vilanterol Ki (nM) | Reference Compound Ki (nM) |
| β2-Adrenoceptor | ~0.2[1] | Salmeterol: comparable[2] |
| β1-Adrenoceptor | ~200 | Salmeterol: similar selectivity[2] |
| β3-Adrenoceptor | ~80 | Salmeterol: similar selectivity[2] |
Functional Potency
The functional potency of vilanterol was assessed through in vitro cyclic AMP (cAMP) functional activity studies. These assays confirmed that vilanterol is a potent agonist at the β2-adrenoceptor, with an intrinsic efficacy comparable to indacaterol and greater than salmeterol.[2][3]
Table 2: this compound Functional Potency (EC50)
| Assay | Cell Line | Vilanterol EC50 (pM) |
| cAMP Accumulation | CHO cells expressing human β2-adrenoceptor | Data not available in specific pM value, but potency is high[2] |
Mechanism of Action
Vilanterol exerts its therapeutic effect by acting as a selective agonist at β2-adrenoceptors located on the surface of bronchial smooth muscle cells.
Signaling Pathway
Binding of vilanterol to the β2-adrenoceptor initiates a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the G-protein complex. This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1][4][5]
PKA then phosphorylates several downstream targets, culminating in the relaxation of airway smooth muscle. Key PKA targets include:
-
Myosin Light Chain Kinase (MLCK): Phosphorylation of MLCK inhibits its activity, leading to decreased phosphorylation of myosin light chains and subsequent muscle relaxation.[1]
-
Phospholipase C (PLC): PKA-mediated phosphorylation can inhibit PLC, reducing the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which are involved in calcium release and muscle contraction.[1]
-
Ion Channels: PKA can phosphorylate and modulate the activity of various ion channels, such as large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization of the cell membrane and relaxation.[1]
Clinical Development
The clinical development program for this compound encompassed a series of Phase I, II, and III trials to establish its pharmacokinetic profile, efficacy, and safety in healthy volunteers and in patients with asthma and COPD.
Pharmacokinetics
Pharmacokinetic studies revealed that inhaled vilanterol is rapidly absorbed, with peak plasma concentrations occurring within 5 to 10 minutes.[6] It is characterized by low systemic bioavailability due to extensive first-pass metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[7]
Table 3: Pharmacokinetic Parameters of this compound (25 mcg dose)
| Population | Tmax (median, min) | Cmax (pg/mL) | AUC(0-24) (pg*h/mL) | t1/2 (h) |
| Healthy Subjects | 5[6] | ~223 | ~1090 | ~2.5[7] |
| Asthma Patients | 10[6] | ~175 | ~860 | Data not available |
| COPD Patients | 10[6] | ~74 | ~1350[7] | Data not available |
Clinical Efficacy
Multiple Phase III clinical trials have demonstrated the efficacy of once-daily vilanterol, both as monotherapy and in combination with the inhaled corticosteroid (ICS) fluticasone (B1203827) furoate, in improving lung function in patients with asthma. A consistent and clinically significant improvement in trough Forced Expiratory Volume in 1 second (FEV1) has been observed compared to placebo and active comparators.[1][4]
Table 4: Efficacy of this compound in Asthma (Change from Baseline in Trough FEV1)
| Trial Identifier | Treatment Groups | Duration | Mean Change from Baseline in Trough FEV1 (mL) |
| NCT01134042[8] | FF/VI 200/25 mcg vs FF 200 mcg | 24 weeks | Significant improvement vs FF alone[8] |
| OD-INHALE Study[1] | VI/FF MDI vs FOR/FP MDI | 12 weeks | Mean difference of 54.75 mL (95% CI, 8.42-101.08)[1] |
| NCT01686633[4] | FF/VI 100/25 mcg vs FF 100 mcg | 12 weeks | Significantly increased vs FF alone[4] |
In patients with COPD, vilanterol, particularly in combination with fluticasone furoate and/or the long-acting muscarinic antagonist (LAMA) umeclidinium, has shown significant improvements in lung function, as measured by trough FEV1, compared to placebo and monotherapy components.[9][10]
Table 5: Efficacy of this compound in COPD (Change from Baseline in Trough FEV1)
| Trial Identifier | Treatment Groups | Duration | Mean Change from Baseline in Trough FEV1 (mL) |
| NCT02105974[9][10] | FF/VI 100/25 mcg vs VI 25 mcg | 84 days | Adjusted mean difference of 34 mL (95% CI 14-55)[9][10] |
| Pooled Analysis[9] | FF/VI vs Placebo | - | Significant improvement vs placebo[9] |
Safety and Tolerability
Across the clinical trial program, this compound has been generally well-tolerated. The most commonly reported adverse events are consistent with the known side effects of LABAs.
Table 6: Common Adverse Events (Incidence >2% and more common than placebo) in this compound Clinical Trials
| Adverse Event | Vilanterol-containing arms (%) | Placebo (%) |
| Nasopharyngitis | 5-10 | 4-8 |
| Headache | 3-7 | 2-5 |
| Upper respiratory tract infection | 2-5 | 1-3 |
| Oropharyngeal candidiasis (with ICS) | 1-7[2] | <1 |
| Back pain | 2-3 | 1-2 |
Key Experimental Protocols
Radioligand Binding Assay for β-Adrenoceptor Affinity
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing human β1, β2, or β3-adrenoceptors are prepared by homogenization and differential centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Competitive Binding: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]CGP-12177 for β1/β2, or a β3-selective radioligand) in the presence of increasing concentrations of unlabeled this compound.
-
Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-selective β-antagonist (e.g., propranolol) to determine non-specific binding.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then fitted to a one-site competition model to determine the IC50 value (the concentration of vilanterol that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
Protocol:
-
Cell Culture: Human bronchial epithelial cells (e.g., BEAS-2B) or other suitable cell lines endogenously or recombinantly expressing the β2-adrenoceptor are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96- or 384-well plates and grown to confluence. Prior to the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Agonist Stimulation: Cells are then stimulated with a range of concentrations of this compound for a defined period.
-
Cell Lysis and cAMP Detection: Following stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available detection kit, such as a competitive immunoassay based on Fluorescence Resonance Energy Transfer (FRET) or other detection technologies.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the vilanterol concentration. The EC50 value, representing the concentration of vilanterol that produces 50% of the maximal response, is determined from this curve.
Phase III Clinical Trial Design for Asthma or COPD
Protocol Outline:
-
Study Design: A multicenter, randomized, double-blind, parallel-group, placebo- and/or active-controlled study.
-
Patient Population: Patients with a documented history of asthma or COPD, meeting specific inclusion and exclusion criteria (e.g., age, smoking history, baseline FEV1, exacerbation history).
-
Run-in Period: A period prior to randomization to establish baseline characteristics and ensure patient compliance.
-
Randomization: Eligible patients are randomly assigned to receive once-daily inhaled this compound (alone or in combination), placebo, or an active comparator.
-
Treatment Period: A predefined duration of treatment (e.g., 12, 24, or 52 weeks).
-
Efficacy Assessments: The primary efficacy endpoint is typically the change from baseline in trough FEV1. Secondary endpoints may include other spirometric measures, patient-reported outcomes (e.g., symptom scores, quality of life questionnaires), and the rate of exacerbations.
-
Safety Assessments: Safety is monitored throughout the study by recording adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Statistical Analysis: The primary efficacy analysis is usually performed on the intent-to-treat (ITT) population using an appropriate statistical model, such as a mixed model for repeated measures (MMRM), to compare treatment groups.
Conclusion
This compound represents a significant advancement in the management of obstructive airway diseases, offering a potent and selective once-daily treatment option. Its development was a result of a structured and rigorous process of discovery, preclinical characterization, and extensive clinical evaluation. The data presented in this technical guide underscore the robust scientific foundation for its use in clinical practice. Continued research and real-world evidence will further elucidate its long-term benefits and place in therapy for patients with asthma and COPD.
References
- 1. Airway smooth muscle function in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Spotlight on fluticasone furoate/vilanterol trifenatate for the once-daily treatment of asthma: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Agonist-mediated relaxation of airway smooth muscle is protein kinase A-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomised trial of once-daily vilanterol in children with asthma on inhaled corticosteroid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics of Inhaled Fluticasone Furoate and Vilanterol in Subjects with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioauxilium.com [bioauxilium.com]
- 9. researchgate.net [researchgate.net]
- 10. A randomised, phase III trial of once-daily fluticasone furoate/vilanterol 100/25 μg versus once-daily vilanterol 25 μg to evaluate the contribution on lung function of fluticasone furoate in the combination in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Vilanterol Trifenatate: A Technical Guide for Respiratory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilanterol (B1248922) Trifenatate is a selective long-acting beta-2 adrenergic agonist (LABA) utilized in the management of respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] Its pharmacological action is characterized by a rapid onset and a prolonged duration of action, allowing for once-daily administration.[3][4] This document provides a comprehensive technical overview of Vilanterol Trifenatate, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its therapeutic effect through the selective agonism of beta-2 adrenergic receptors, which are predominantly located in the smooth muscle of the airways.[5][6] Binding to these receptors initiates a signal transduction cascade that results in bronchodilation.
Upon binding, Vilanterol stimulates the intracellular enzyme adenylyl cyclase.[6][7] This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP).[6][7] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various target proteins, ultimately resulting in the relaxation of bronchial smooth muscle and the inhibition of the release of inflammatory mediators from mast cells.[7][8] This cascade of events counteracts bronchoconstriction, a key feature of obstructive airway diseases.
Pharmacokinetics
This compound is administered via inhalation, leading to rapid absorption with systemic exposure being dose-proportional.[3] The absolute bioavailability of inhaled vilanterol is approximately 27.3%, with the majority of the systemic exposure attributed to lung absorption.[9] Oral bioavailability is low due to extensive first-pass metabolism.[9]
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 5-15 minutes | [3] |
| Plasma Protein Binding | ~94% | [10] |
| Volume of Distribution (Vd) | 165 L | [10] |
| Metabolism | Primarily by CYP3A4 | [9] |
| Elimination Half-life (t½) | ~2.5 hours (single dose) | [10] |
| Excretion | ~70% in urine, ~30% in feces (as metabolites) | [10] |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is bronchodilation, which is measurable within minutes of inhalation and is sustained for up to 24 hours.[3] This is typically assessed by measuring the Forced Expiratory Volume in one second (FEV1).
Table 2: Clinical Efficacy of this compound in Respiratory Disease
| Study Population | Intervention | Primary Endpoint | Result | Reference |
| COPD | Vilanterol 25 µg vs. Placebo | Change from baseline in trough FEV1 | Statistically significant improvement | [11] |
| Asthma | Fluticasone (B1203827) Furoate/Vilanterol vs. Fluticasone Furoate alone | Time to first severe asthma exacerbation | Significant delay in time to exacerbation | [12] |
| COPD | Fluticasone Furoate/Vilanterol vs. Vilanterol alone | Change from baseline in trough FEV1 at day 84 | 34 mL adjusted mean treatment difference | [11] |
Experimental Protocols
In Vitro Assessment of Beta-2 Adrenergic Receptor Activity
1. Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the beta-2 adrenergic receptor.
-
Materials:
-
Membrane preparations from cells expressing the human beta-2 adrenergic receptor.[13]
-
Radiolabeled ligand (e.g., [3H]-dihydroalprenolol).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of this compound.[14]
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.[14]
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the inhibition constant (Ki) of this compound.
-
2. cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of cAMP.
-
Materials:
-
Cells expressing the human beta-2 adrenergic receptor.
-
This compound at various concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[15]
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor.[16]
-
Add varying concentrations of this compound to the cells.[16]
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.[17]
-
Analyze the data to determine the EC50 value for this compound-induced cAMP accumulation.
-
Clinical Assessment of Bronchodilator Efficacy
Spirometry and Bronchodilator Reversibility Testing
This is the standard clinical method to assess the efficacy of an inhaled bronchodilator.[18][19]
-
Patient Preparation:
-
Patients should withhold the use of other bronchodilators for a specified period before the test.[19]
-
-
Procedure:
-
Baseline Spirometry:
-
Bronchodilator Administration:
-
Administer a single inhaled dose of this compound.
-
-
Post-Bronchodilator Spirometry:
-
Wait for a predetermined period (e.g., 15-30 minutes) to allow the drug to take effect.[18]
-
Repeat the spirometry measurements as described in step 1.
-
-
Data Analysis:
-
Calculate the change in FEV1 from baseline. An increase of ≥12% and ≥200 mL is typically considered a significant bronchodilator response.[8]
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. Post bronchodilator test - Wikipedia [en.wikipedia.org]
- 3. This compound, a novel inhaled long-acting beta2 adrenoceptor agonist, is well tolerated in healthy subjects and demonstrates prolonged bronchodilation in subjects with asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. bmjopen.bmj.com [bmjopen.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. tga.gov.au [tga.gov.au]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. A randomised, phase III trial of once-daily fluticasone furoate/vilanterol 100/25 μg versus once-daily vilanterol 25 μg to evaluate the contribution on lung function of fluticasone furoate in the combination in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. chemiscreen-beta2-adrenergic-receptor-membrane-preparation [discoverx.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. benchchem.com [benchchem.com]
- 17. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 18. Spirometry and bronchodilator reversibility test | Asthma + Lung UK [asthmaandlung.org.uk]
- 19. respiratory-therapy.com [respiratory-therapy.com]
- 20. allwales.icst.org.uk [allwales.icst.org.uk]
Preclinical Pharmacology of Vilanterol Trifenatate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilanterol (B1248922) trifenatate is a novel, inhaled long-acting beta-2 adrenergic agonist (LABA) with a 24-hour duration of action, allowing for once-daily dosing in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Developed to address the need for improved patient compliance and persistent bronchodilation, vilanterol was designed based on the salmeterol (B1361061) molecular scaffold.[1][3] This technical guide provides a comprehensive overview of the preclinical pharmacology of vilanterol trifenatate, detailing its mechanism of action, receptor binding and selectivity, functional activity, pharmacokinetics, and safety pharmacology. The information herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
Vilanterol exerts its pharmacological effects through the selective agonism of the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) family.[1][4]
Signaling Pathway
Upon binding to the β2-adrenergic receptor on airway smooth muscle cells, vilanterol activates the receptor, leading to a conformational change. This change stimulates the associated Gs alpha subunit of the G-protein complex, which in turn activates adenylyl cyclase.[1][3] Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic 3',5'-adenosine monophosphate (cAMP).[1][3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA phosphorylates various intracellular proteins, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[1][3] Additionally, increased cAMP can inhibit the release of inflammatory mediators from mast cells in the lungs.[1][3]
Receptor Binding and Selectivity
The affinity and selectivity of vilanterol for β-adrenergic receptor subtypes have been extensively characterized in preclinical studies.
Data Presentation
| Parameter | Vilanterol | Salmeterol | Formoterol | Indacaterol | Isoprenaline | Reference |
| β2 Affinity (pKD) | 9.4 - 10.8 | - | - | - | - | [4] |
| β2/β1 Selectivity (fold) | ~1000 - 2,425 | ~215 - 2,996 | ~1.1 - 149 | ~16 | ~0.05 | [4][5] |
| β2/β3 Selectivity (fold) | ~400 - 1,027 | ~219 - 2,073 | ~1.4 - 59 | ~20 | ~0.2 | [4][5] |
Experimental Protocols
This protocol outlines a standard method for determining the binding affinity of vilanterol to the human β2-adrenergic receptor.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The safety, pharmacokinetics and pharmacodynamics of a combination of fluticasone furoate and vilanterol in healthy Japanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated RP-HPLC Method for the Quantification of Vilanterol Trifenatate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Vilanterol Trifenatate in bulk and pharmaceutical dosage forms. The described method is simple, precise, and accurate, making it suitable for routine quality control and stability testing. The method utilizes a C18 column with a UV detector, providing excellent separation and sensitivity. All validation parameters were assessed according to the International Council for Harmonisation (ICH) Q2 (R1) guidelines.
Introduction
This compound is a long-acting beta-2 adrenergic agonist (LABA) used in the management of chronic obstructive pulmonary disease (COPD) and asthma. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical formulations containing this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high sensitivity and selectivity.[1] This document provides a detailed protocol for an isocratic RP-HPLC method for the quantification of this compound.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The specific conditions for the analysis are outlined in the table below.
| Parameter | Condition |
| HPLC System | Waters Alliance e2695 with 2998 PDA Detector or equivalent |
| Column | Waters BEH X Bridge C18 (250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Methanol: Acetonitrile (B52724): Phosphate (B84403) Buffer (pH 7.0) (60:20:20 v/v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C[2] |
| Detection Wavelength | 280 nm[2] |
| Run Time | Approximately 10 minutes[2] |
Preparation of Solutions
a) Phosphate Buffer (pH 7.0): Prepare a phosphate buffer and adjust the pH to 7.0 using an appropriate acid or base.
b) Mobile Phase: Mix methanol, acetonitrile, and the prepared phosphate buffer in the ratio of 60:20:20 (v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[3]
c) Diluent: A mixture of acetonitrile and water in a 50:50 ratio can be used as the diluent.
d) Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound working standard in the diluent to obtain a known concentration (e.g., 250 µg/mL).
e) Sample Solution: For formulations such as dry powder inhalers, the contents of a specific number of actuations can be collected and dissolved in a known volume of diluent to achieve a target concentration within the linear range of the method. The solution should be sonicated to ensure complete dissolution and centrifuged or filtered to remove any undissolved excipients.
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[1][2] A summary of the validation parameters is presented below.
| Validation Parameter | Result |
| Linearity Range | 50 µg/mL - 250 µg/mL[2][4] |
| Correlation Coefficient (r²) | > 0.999[5] |
| Retention Time | Approximately 3.539 minutes[2] |
| Accuracy (% Recovery) | 99% - 100%[2] |
| Limit of Detection (LOD) | 0.39 µg/mL[2][4] |
| Limit of Quantification (LOQ) | 0.7 µg/mL[2][4] |
| Precision (%RSD) | < 2% |
Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC quantification method for this compound.
Caption: HPLC quantification workflow for this compound.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be a reliable and robust technique for the quantification of this compound in pharmaceutical preparations. The method is specific, accurate, precise, and linear across the specified concentration range. Its simplicity and short run time make it ideal for routine quality control analysis in the pharmaceutical industry.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. ijmca.com [ijmca.com]
- 5. Sensitive and stable RP-HPLC method development and validation for the simultaneous analysis of this compound and Fluticasone Furoate in pharmaceutical formulations - ProQuest [proquest.com]
Vilanterol Trifenatate in Combination Therapy for Asthma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of vilanterol (B1248922) trifenatate in combination therapy for asthma. Vilanterol trifenatate is a selective long-acting β2-adrenergic agonist (LABA) with a 24-hour duration of action, making it suitable for once-daily dosing.[1] In the management of asthma, it is primarily used in combination with an inhaled corticosteroid (ICS), such as fluticasone (B1203827) furoate, and in some cases, with the addition of a long-acting muscarinic antagonist (LAMA), like umeclidinium.[2][3][4]
Mechanism of Action
Vilanterol exerts its therapeutic effect by binding to the β2-adrenergic receptors on the smooth muscle of the airways. This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels lead to the relaxation of airway smooth muscle, resulting in bronchodilation and improved airflow.[1]
The combination with an ICS like fluticasone furoate addresses the underlying inflammation characteristic of asthma. Fluticasone furoate is a potent anti-inflammatory agent that reduces the production of inflammatory mediators.[5] The triple therapy, which includes the LAMA umeclidinium, provides an additional mechanism of bronchodilation by blocking acetylcholine-mediated bronchoconstriction.[6][7]
Signaling Pathway of Vilanterol Combination Therapy
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Salford Lung Study protocol: a pragmatic, randomised phase III real-world effectiveness trial in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The combination of fluticasone furoate and this compound in the management of asthma: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Salford Lung Study: a pioneering comparative effectiveness approach to COPD and asthma in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LABA/LAMA combinations versus LAMA monotherapy or LABA/ICS in COPD: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Characterization of Vilanterol Trifenatate: A Comprehensive Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the analytical techniques and protocols for the comprehensive characterization of Vilanterol (B1248922) Trifenatate, a long-acting β2-adrenergic agonist used in the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). These application notes and protocols are intended to guide researchers and scientists in the qualitative and quantitative analysis of Vilanterol Trifenatate in bulk drug substance and pharmaceutical dosage forms.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for quantification, impurity profiling, and stability testing.
Application Note: Simultaneous Quantification of this compound in Combination Drug Products
Reverse-phase HPLC (RP-HPLC) methods have been developed for the simultaneous estimation of this compound with other active pharmaceutical ingredients (APIs) like Fluticasone Furoate and Umeclidinium Bromide in inhalation products.[1][2][3][4] These methods are crucial for quality control, ensuring the correct dosage and purity of the final product. The selection of the stationary phase, mobile phase composition, and detector wavelength is critical for achieving optimal separation and sensitivity.
A Quality by Design (QbD) approach is often employed in method development to ensure robustness and reliability.[1] This involves defining an Analytical Target Profile (ATP), conducting risk assessments, and using experimental designs to identify critical process parameters and establish a design space for the method.[1]
Experimental Protocol: RP-HPLC for Simultaneous Estimation
This protocol is a representative example for the simultaneous analysis of this compound and Fluticasone Furoate.
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters BEH X Bridge C18 (250 mm × 4.6 mm, 5 µm) or equivalent[2] |
| Mobile Phase | Methanol: Acetonitrile: Phosphate buffer pH 7 (60:20:20% v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 40°C[2] |
| Detection Wavelength | 280 nm[2] |
| Injection Volume | 10 µL |
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve this compound and Fluticasone Furoate reference standards in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
-
Sample Solution Preparation: Extract the drug from the dosage form (e.g., dry powder inhaler) using the diluent. Filter the solution to remove any undissolved excipients.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Analysis: Identify the peaks of this compound and Fluticasone Furoate based on their retention times.[2] Calculate the amount of each analyte in the sample by comparing the peak areas with those of the standard solutions.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated HPLC methods for this compound.
Table 1: HPLC Method Parameters for this compound Analysis
| Method Description | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
| Simultaneous with Fluticasone Furoate | Kromasil C18 (250 mm x 4.6 mm, 5 µm) | Methanol: 0.1% Orthophosphoric acid in water (80:20 v/v) | 0.9 | 264 | 2.876 | [1] |
| Simultaneous with Fluticasone Furoate | Water BEH X Bridge C18 (250 mm × 4.6 mm, 5 μ) | Methanol: Acetonitrile: Phosphate buffer pH 7 (60:20:20% v/v) | 1.0 | 280 | 3.539 | [2] |
| Simultaneous with Umeclidinium Bromide and Fluticasone Furoate | ACE-C18-PFP (250 mm × 4.6 mm, 5 μ) | 25-mM Sodium perchlorate (B79767) buffer (pH 2.5): Acetonitrile (40:60% v/v) | 1.0 | 224 | 3.7 | [3][4] |
| Simultaneous with Umeclidinium Bromide | Symmetry C18 (150 x 4.6 mm, 5µm) | Water: Acetonitrile (65:35 v/v) | 1.0 | 260 | 2.96 | [5] |
| Chiral Separation of Enantiomers | Chiralpak ID (250 × 4.6 mm; 5 μm) | Hexane:Ethanol:Ethanolamine (75:25:0.1, v/v/v) | 1.0 | 220 | (R)-isomer: 7.53, (S)-isomer: 6.10 | [1][3] |
Table 2: Validation Parameters for HPLC Methods
| Method Description | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Mean % Recovery | Reference |
| Simultaneous with Fluticasone Furoate | 50 - 250 | 0.39 | 0.7 | 99 - 100% | [2] |
| Simultaneous with Umeclidinium Bromide and Fluticasone Furoate | 5 - 35 | 0.15 | 0.45 | 99 - 100% | [3][4] |
| Simultaneous with Umeclidinium Bromide | 6.25 - 37.5 | 0.54 | 0.16 | 101.8% | [5] |
Application Note: Chiral Purity Analysis
This compound is a chiral molecule, and its biological activity resides in the (R)-enantiomer. The (S)-enantiomer is considered an impurity.[1] Therefore, it is essential to have an analytical method to separate and quantify the enantiomers to ensure the stereochemical purity of the drug substance. Chiral HPLC is the method of choice for this purpose.[1][3]
Experimental Protocol: Chiral HPLC for Enantiomeric Separation
This protocol describes a method for the enantiomeric separation of this compound.[1][3]
Instrumentation:
-
HPLC system with a UV/Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak ID (250 × 4.6 mm; particle size 5 μm)[1][3] |
| Mobile Phase | Hexane:Ethanol:Ethanolamine (75:25:0.1, v/v/v)[1][3] |
| Flow Rate | 1.0 mL/min[1][3] |
| Detection Wavelength | 220 nm[1] |
| Injection Volume | 10 µL |
Procedure:
-
Solution Preparation: Dissolve the this compound sample in a suitable solvent (e.g., isopropanol).
-
Chromatographic Run: Inject the solution into the chiral HPLC system.
-
Analysis: The two enantiomers will be separated and will elute at different retention times. The (S)-isomer is typically the first to elute.[1] The percentage of the (S)-isomer impurity can be calculated from the peak areas.
Stability-Indicating Method and Forced Degradation Studies
Application Note
Stability-indicating analytical methods are crucial to ensure that the analytical procedure can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. Forced degradation studies are performed to intentionally degrade the drug substance under various stress conditions to generate potential degradation products.[6][7] These studies help in understanding the degradation pathways and in developing a stability-indicating method.[6][7]
Stress conditions typically include:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.[6]
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.[6]
-
Thermal Degradation: Heating the sample at a high temperature.[6]
-
Photolytic Degradation: Exposing the sample to UV or fluorescent light.[6]
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in various stress conditions as described above. A control sample (unstressed) should also be prepared.
-
Stress Application: Expose the solutions to the respective stress conditions for a defined period.
-
Neutralization/Quenching: After the stress period, neutralize the acidic and basic solutions and quench the oxidative reaction.
-
Analysis: Analyze the stressed samples and the control sample using a suitable stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples with the control. The appearance of new peaks indicates the formation of degradation products. The method is considered stability-indicating if the peaks of the degradation products are well-resolved from the main drug peak.
Spectroscopic Characterization
Spectroscopic techniques are vital for the structural elucidation and confirmation of the identity of this compound.
Mass Spectrometry (MS)
Application Note: Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the characterization of this compound and its impurities.[8][9] It provides information about the molecular weight of the compound and can be used to elucidate the structures of degradation products formed during stability studies.[8][9] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the confirmation of elemental composition.
General Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by UPLC.[8]
-
Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Data Interpretation: The mass spectrum is interpreted to determine the molecular weight and, in fragmentation experiments (MS/MS), to deduce the structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is an indispensable technique for the definitive structural elucidation of this compound. 1H NMR and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively, allowing for the confirmation of its complex structure.
General Protocol:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Data Acquisition: Place the sample in the NMR spectrometer and acquire the 1H and 13C NMR spectra.
-
Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals in the spectra to confirm the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application Note: FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.[10][11] The infrared spectrum provides a unique "fingerprint" of the molecule, which can be used for identification and to assess any changes in the solid state, such as polymorphism.[10][11] Attenuated Total Reflectance (ATR)-FTIR is a common sampling technique that requires minimal sample preparation.[12]
General Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the infrared spectrum over a specific range (e.g., 4000-400 cm-1).
-
Spectral Interpretation: Identify the characteristic absorption bands corresponding to the various functional groups in the this compound molecule (e.g., O-H, N-H, C=O, C-O, aromatic C-H).
Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient can significantly impact its stability, solubility, and bioavailability.
Application Note
This compound can exist in different solid forms, including crystalline polymorphs and an amorphous form.[5][13] The characterization of these forms is crucial for ensuring consistent product quality and performance.
X-Ray Powder Diffraction (XRPD)
Application Note: XRPD is a primary technique for distinguishing between different crystalline forms and for identifying the amorphous state.[5][14] Each crystalline form produces a unique diffraction pattern, while an amorphous form shows a broad halo with no sharp peaks.[5]
General Protocol:
-
Sample Preparation: A small amount of the powdered sample is placed on a sample holder.
-
Data Acquisition: The sample is irradiated with X-rays, and the diffraction pattern is recorded over a range of 2θ angles.
-
Data Analysis: The resulting diffractogram is analyzed by comparing the peak positions and intensities to reference patterns of known polymorphs or to confirm the absence of crystallinity for an amorphous form.
Differential Scanning Calorimetry (DSC)
Application Note: DSC is used to measure the thermal properties of this compound, such as its melting point, glass transition temperature (for amorphous forms), and enthalpy of fusion.[15][16] These thermal events are unique to specific solid-state forms and can be used for their characterization and to assess their purity.
General Protocol:
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in a DSC pan.
-
Data Acquisition: The sample is heated at a constant rate in a controlled atmosphere, and the heat flow to or from the sample is measured as a function of temperature.
-
Data Analysis: The resulting thermogram shows endothermic (melting) and exothermic (crystallization) events, which are used to characterize the solid-state form. The amorphous form will exhibit a glass transition (Tg) event.[5]
Particle Size Analysis
Application Note
For inhaled drugs like this compound, the particle size distribution is a critical quality attribute as it directly influences the drug's deposition in the lungs and, consequently, its efficacy.[17][18] Laser diffraction is a widely used technique for measuring the particle size distribution of powders and aerosols.[19][20] For inhalation products, the aerodynamic particle size distribution is often determined using cascade impactors.[17][18]
General Protocol: Laser Diffraction
-
Sample Dispersion: The powder sample is dispersed in a suitable medium (either a liquid or an air stream).
-
Measurement: The dispersed particles pass through a laser beam. The light scattered by the particles is measured by a series of detectors at different angles.
-
Data Analysis: The scattering pattern is used to calculate the particle size distribution based on the principle that smaller particles scatter light at larger angles.
Visualizations
Caption: Experimental workflow for this compound characterization.
Caption: Signaling pathway of Vilanterol as a beta-2 adrenergic agonist.[21][22][23]
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomeric separation of this compound by chiral liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel RP-HPLC Method for Simultaneous Estimation of this compound, Umeclidinium Bromide and Fluticasone Furoate in Inhalation Dry Powder Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. iajps.com [iajps.com]
- 7. sgs.com [sgs.com]
- 8. Stability-indicating UPLC assay coupled with mass spectrometry for the analysis of vilanterol degradation products in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability-indicating UPLC assay coupled with mass spectrometry for the analysis of vilanterol degradation products in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. US20200148626A1 - New Crystalline Forms of this compound and Processes for Their Preparation - Google Patents [patents.google.com]
- 14. Preparation of amorphous form of this compound for the treatment of asthma and chronic obstructive pulmonary disease | Hovione [hovione.com]
- 15. Differential Scanning Calorimetry (DSC) Analysis for Oral Thin Film - Oral Thin Film - CD Formulation [formulationbio.com]
- 16. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. braveanalytics.eu [braveanalytics.eu]
- 20. particletechlabs.com [particletechlabs.com]
- 21. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Assessment of Vilanterol Trifenatate Bronchodilation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo assessment of the bronchodilatory effects of Vilanterol Trifenatate, a long-acting β2-adrenergic agonist (LABA). The information compiled is intended to guide researchers in designing and executing preclinical and clinical studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound exerts its pharmacological effect by acting as a selective agonist at the β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1][2][3] The binding of Vilanterol to these receptors initiates a signaling cascade that leads to bronchodilation. This process involves the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2][3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various target proteins. This cascade ultimately results in the relaxation of the airway smooth muscle, leading to an increase in airway diameter and relief from bronchoconstriction.[4]
Quantitative Data on Bronchodilatory Effects
Clinical studies have demonstrated the potent and prolonged bronchodilatory effects of this compound in patients with asthma and Chronic Obstructive Pulmonary Disease (COPD). The following tables summarize key quantitative data from these trials.
Table 1: Change from Baseline in Forced Expiratory Volume in 1 second (FEV1) in Patients with Asthma
| Vilanterol Dose (µg) | Time Point | Mean Change in FEV1 (mL) from Placebo | Reference |
| 25 | 5 minutes | Increase | [5] |
| 50 | 5 minutes | Increase | [5] |
| 100 | 5 minutes | Increase | [5] |
| 25 | 24 hours | Maintained Increase | [5] |
| 50 | 24 hours | Maintained Increase | [5] |
| 100 | 24 hours | Maintained Increase | [5] |
Table 2: Change from Baseline in FEV1 in Patients with COPD
| Vilanterol Dose (µg) | Time Point | Mean Change in FEV1 (mL) from Placebo | Reference |
| 25 | 5 minutes | Increase | [6] |
| 50 | 5 minutes | Increase | [6] |
| 100 | 5 minutes | Increase | [6] |
| 25 | 24 hours | Maintained Increase | [6] |
| 50 | 24 hours | Maintained Increase | [6] |
| 100 | 24 hours | Maintained Increase | [6] |
Experimental Protocols for In Vivo Assessment
The following protocols are adapted from established methodologies for evaluating bronchodilators in preclinical animal models. These can be tailored for the specific assessment of this compound.
Protocol 1: Assessment of Bronchodilation in Guinea Pigs using Whole-Body Plethysmography
Objective: To evaluate the ability of this compound to reverse bronchoconstriction induced by a spasmogen in conscious guinea pigs.
Materials:
-
Male Hartley guinea pigs (350-450 g)
-
This compound solution (at desired concentrations)
-
Histamine (B1213489) or Methacholine (B1211447) solution (for bronchoconstriction)
-
Whole-body plethysmograph
-
Nebulizer system
Procedure:
-
Acclimatization: Acclimatize animals to the plethysmography chamber before the experiment.
-
Baseline Measurement: Place the guinea pig in the chamber and record baseline respiratory parameters, including airway resistance (Raw) and dynamic compliance (Cdyn), for a stable period (e.g., 10-15 minutes).
-
Induction of Bronchoconstriction: Expose the animal to an aerosolized bronchoconstrictor (e.g., histamine or methacholine) until a significant and stable increase in airway resistance is observed.
-
Administration of this compound: Administer aerosolized this compound at the desired dose. A control group should receive the vehicle.
-
Post-treatment Monitoring: Continuously record respiratory parameters to measure the reversal of bronchoconstriction. Key parameters to analyze are the time to onset of bronchodilation, the magnitude of the reduction in airway resistance, and the duration of the effect.
Protocol 2: Assessment of Bronchodilation in Mice using the Forced Oscillation Technique
Objective: To measure the effect of this compound on respiratory system mechanics in anesthetized and ventilated mice.
Materials:
-
Male BALB/c mice (8-12 weeks old)
-
This compound solution (at desired concentrations)
-
Methacholine solution (for bronchoprovocation)
-
Anesthetic (e.g., ketamine/xylazine)
-
FlexiVent or similar forced oscillation system
-
Tracheal cannula
Procedure:
-
Animal Preparation: Anesthetize the mouse, perform a tracheostomy, and insert a tracheal cannula.
-
Mechanical Ventilation: Connect the cannulated mouse to the forced oscillation ventilator and initiate mechanical ventilation.
-
Baseline Measurements: After a stabilization period, perform baseline measurements of respiratory mechanics, including resistance (Rrs) and elastance (Ers).
-
Methacholine Challenge: Administer increasing concentrations of aerosolized methacholine to induce bronchoconstriction and establish a dose-response curve.
-
This compound Administration: In a separate cohort of animals, administer a single dose of aerosolized this compound prior to the methacholine challenge.
-
Data Analysis: Compare the methacholine dose-response curves in the presence and absence of this compound to quantify its protective effect against bronchoconstriction.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vilanterol | C24H33Cl2NO5 | CID 10184665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cAMP regulation of airway smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Respiratory System Mechanics in Mice using the Forced Oscillation Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel inhaled long-acting beta2 adrenoceptor agonist, is well tolerated in healthy subjects and demonstrates prolonged bronchodilation in subjects with asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stability Testing of Vilanterol Trifenatate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilanterol Trifenatate is a long-acting beta2-adrenergic agonist (LABA) used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Ensuring the stability of this compound in its drug product throughout its shelf life is critical for its safety and efficacy. Stability testing provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[3] These studies are mandatory for regulatory approval and licensing of medicinal products.[4] This document provides detailed protocols for conducting stability testing of this compound, adhering to the International Council for Harmonisation (ICH) guidelines.
Special considerations are necessary for inhalation products, as factors like delivered dose uniformity (DDU) and aerodynamic particle size distribution (APSD) are critical quality attributes that can be affected by storage conditions.[4][5][6] The protocols outlined below cover forced degradation studies, long-term and accelerated stability testing, and the analytical methods required to assess the stability of this compound.
Materials and Equipment
-
This compound reference standard
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with UV or PDA detector[7]
-
Analytical column (e.g., Symmetry C18, 150 x 4.6 mm, 5 µm or BEH C18, 100 x 2.1mm, 1.8µm)[7]
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Water bath or oven for thermal degradation
-
pH meter
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC grade solvents (e.g., Acetonitrile, Methanol)[8]
-
Reagents for forced degradation (e.g., Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide)[7]
-
Purified water
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[7]
a. Acid Degradation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
To 1 ml of the stock solution, add 1 ml of 2N Hydrochloric acid.
-
Reflux the solution for 30 minutes at 60°C.
-
Cool the solution to room temperature and neutralize it with an appropriate volume of 2N Sodium hydroxide.
-
Dilute the solution to a suitable concentration for analysis.
-
Inject the sample into the HPLC/UPLC system and record the chromatogram.
b. Base Degradation:
-
To 1 ml of the this compound stock solution, add 1 ml of 2N Sodium hydroxide.
-
Reflux the solution for 30 minutes at 60°C.
-
Cool the solution to room temperature and neutralize it with an appropriate volume of 2N Hydrochloric acid.
-
Dilute the solution to the target concentration for analysis.
-
Inject the sample into the HPLC/UPLC system and analyze.
c. Oxidative Degradation:
-
To 1 ml of the stock solution, add 1 ml of 20% Hydrogen peroxide.[7]
-
Keep the solution at 60°C for 30 minutes.[7]
-
Cool the solution and dilute to the desired concentration.
-
Analyze the sample by HPLC/UPLC.
d. Thermal Degradation:
-
Expose the solid drug substance or drug product to a dry heat of 105°C for 6 hours.[7]
-
For solutions, reflux in water for 1 hour at 60°C.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed sample at the target concentration.
-
Inject and analyze using the HPLC/UPLC method.
e. Photostability Testing:
-
Expose the drug substance or product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[7]
-
A control sample should be protected from light by wrapping in aluminum foil.
-
Prepare solutions of both the exposed and control samples.
-
Analyze the samples by HPLC/UPLC.
Long-Term and Accelerated Stability Testing
Long-term and accelerated stability studies are performed to establish the shelf life and recommended storage conditions for the drug product.
a. Study Design:
-
At least three primary batches of the drug product should be used for stability testing.[9]
-
The drug product should be packaged in the container closure system proposed for marketing.
-
Samples should be stored under the conditions specified in the table below.
b. Storage Conditions (as per ICH Q1A(R2)):
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
c. Testing Frequency:
-
Long-term: Testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10]
-
Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[10]
d. Analytical Parameters to be Tested:
-
Appearance
-
Assay of this compound
-
Degradation products/Impurities
-
Moisture content[5]
-
Microbial limits
Stability-Indicating Analytical Method
A validated stability-indicating analytical method, typically RP-HPLC or UPLC, is required to separate and quantify this compound from its degradation products.
Example HPLC Method Parameters:
-
Column: Symmetry C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Water and Acetonitrile in the ratio of 65:35 (v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Example UPLC Method Parameters: [7]
-
Column: BEH C18 (100 x 2.1mm, 1.8µm)
-
Mobile Phase: 0.01N Na2HPO4 Buffer (pH 4.0) and Acetonitrile in the ratio of 50:50
-
Flow Rate: 0.3 mL/min
-
Detection Wavelength: 260 nm
-
Column Temperature: 30°C
Data Presentation
The quantitative data from the stability studies should be summarized in clear and well-structured tables.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Assay of Vilanterol | % Degradation |
| Acid (2N HCl, 60°C, 30 min) | 94.71 | 5.29 |
| Base (2N NaOH, 60°C, 30 min) | 94.29 | 5.71 |
| Oxidative (20% H2O2, 60°C, 30 min) | 95.83 | 4.17 |
| Thermal (Dry Heat) | Stable | Not specified |
| Photolytic | Stable | Not specified |
Data is illustrative and based on published studies.[11]
Table 2: Long-Term Stability Data Summary (Example) Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH
| Time Point | Appearance | Assay (%) | Total Impurities (%) | DDU (µ g/actuation ) |
| 0 Months | Conforms | 100.2 | 0.15 | 24.8 ± 1.2 |
| 3 Months | Conforms | 99.8 | 0.18 | 24.5 ± 1.5 |
| 6 Months | Conforms | 99.5 | 0.21 | 24.6 ± 1.3 |
| 9 Months | Conforms | 99.1 | 0.25 | 24.3 ± 1.6 |
| 12 Months | Conforms | 98.7 | 0.29 | 24.1 ± 1.4 |
This data is hypothetical and for illustrative purposes only.
Degradation Pathway
Studies have shown that this compound is susceptible to degradation under acidic, basic, and oxidative conditions, while being relatively stable under thermal and photolytic stress.[11][12] The degradation pathways may involve hydrolysis and oxidation of the molecule. Mass spectrometry can be employed to elucidate the structure of the degradation products.[11]
Conclusion
The stability testing protocols outlined in this document provide a comprehensive framework for assessing the stability of this compound in accordance with regulatory expectations. Adherence to these protocols, including forced degradation studies, long-term and accelerated stability testing, and the use of a validated stability-indicating analytical method, is crucial for ensuring the quality, safety, and efficacy of the final drug product. The specific focus on inhalation product parameters such as DDU and APSD is critical for this dosage form.[4]
References
- 1. Metabolomic changes related to airway inflammation, asthma pathogenesis and systemic activity following inhaled fluticasone furoate/vilanterol: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhaled long-acting beta2 adrenoceptor agonist, is well tolerated in healthy subjects and demonstrates prolonged bronchodilation in subjects with asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. broughton-group.com [broughton-group.com]
- 5. Ophthalmic and Inhalation Product Stability Studies: Regulatory and Technical Guidance – StabilityStudies.in [stabilitystudies.in]
- 6. Inhalation Drug Stability Studies [intertek.com]
- 7. iajps.com [iajps.com]
- 8. ijmca.com [ijmca.com]
- 9. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: LC-MS/MS Analysis of Vilanterol Trifenatate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilanterol (B1248922) trifenatate is a long-acting β2-adrenergic agonist (LABA) used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Accurate and sensitive quantification of vilanterol in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and bioequivalence assessments. This application note provides a detailed protocol for the analysis of vilanterol in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action
Vilanterol acts as a selective agonist for β2-adrenergic receptors, which are predominantly found in the smooth muscle of the airways. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels cause relaxation of the bronchial smooth muscle, resulting in bronchodilation.
Experimental Protocols
This section details the procedures for sample preparation and LC-MS/MS analysis of vilanterol in human plasma and urine.
Sample Preparation: Human Plasma
A protein precipitation method is employed for the extraction of vilanterol from human plasma.
Materials:
-
Human plasma samples
-
Vilanterol certified reference standard
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled vilanterol)
-
Acetonitrile (B52724) (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
HPLC vials
Protocol:
-
Allow plasma samples to thaw at room temperature.
-
Spike 100 µL of plasma with 10 µL of the internal standard working solution in a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Sample Preparation: Human Urine
For urine samples, a simple dilution and filtration method is sufficient.[1]
Materials:
-
Human urine samples
-
Vilanterol certified reference standard
-
Internal Standard (IS) working solution
-
Deionized water (HPLC grade)
-
Orthophosphoric acid
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.45 µm)
-
HPLC vials
Protocol:
-
Collect urine samples and store them at -20°C until analysis.[1]
-
Thaw urine samples at room temperature.
-
Spike 1 mL of urine with the internal standard.
-
Dilute the spiked urine sample with deionized water adjusted to pH 5.00 with orthophosphoric acid.[1]
-
Vortex the sample for 5 minutes.[1]
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[1]
-
Inject an aliquot of the filtrate into the LC-MS/MS system.[1]
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that may require optimization for individual instruments.
Liquid Chromatography (UPLC) Conditions:
| Parameter | Condition |
| Column | Hypersil gold C18 (2.1 i.d. × 100 mm, 2.2 µm particle size) or equivalent |
| Mobile Phase A | Deionized water |
| Mobile Phase B | Methanol |
| Gradient | 90:10 (Mobile Phase B: Mobile Phase A) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 5 minutes |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 486.2 and 488.2 (due to chlorine isotopes)[1] |
| Product Ions (m/z) | To be optimized, potential fragments include those related to the ether linkage and the aromatic rings. Based on fragmentation data, ions around m/z 182 and 363 could be investigated.[1] |
| Collision Energy (eV) | To be optimized for each transition. |
| Dwell Time | 100 ms |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
Quantitative Data Summary
The following tables summarize the validation parameters reported for the UPLC-MS analysis of vilanterol in human urine.[1]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 1.00 to 100.00 µg/mL[1] |
| Regression Equation | Not explicitly stated in the source |
| Correlation Coefficient (r²) | >0.99[1] |
Table 2: Accuracy and Precision
| Concentration Level | Accuracy (% Recovery) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low QC | 99.45 - 100.02%[1] | 0.041 - 0.345%[1] | 0.391 - 0.694%[1] |
| Mid QC | 99.45 - 100.02%[1] | 0.041 - 0.345%[1] | 0.391 - 0.694%[1] |
| High QC | 99.45 - 100.02%[1] | 0.041 - 0.345%[1] | 0.391 - 0.694%[1] |
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of vilanterol trifenatate in biological samples is depicted below.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound in biological samples using LC-MS/MS. The detailed protocols for sample preparation and the specified instrumental conditions offer a robust starting point for method development and validation. The presented workflow and quantitative data summaries serve as valuable resources for researchers and scientists in the field of drug development and bioanalysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Vilanterol Trifenatate Dosage in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Vilanterol (B1248922) Trifenatate dosage in animal models for preclinical studies of asthma and Chronic Obstructive Pulmonary Disease (COPD).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Vilanterol Trifenatate?
A1: this compound is a selective long-acting β2-adrenergic agonist (LABA). Its therapeutic effect is achieved through the stimulation of β2-adrenergic receptors on the surface of airway smooth muscle cells. This activation triggers a signaling cascade that leads to bronchodilation.[1][2] Specifically, the binding of Vilanterol to the β2-adrenergic receptor activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), leading to the phosphorylation of various downstream targets that ultimately result in the relaxation of airway smooth muscle.[3][4][5]
Q2: Which animal models are most commonly used to assess the efficacy of this compound?
A2: The most relevant animal models for studying the effects of this compound on airway hyperresponsiveness and inflammation are guinea pigs, rats, and mice.[6][7][8] Guinea pigs are particularly noted for their physiological responses that closely mimic human asthma, including early and late asthmatic reactions to allergen challenges.[9][10] Mouse models, often using strains like BALB/c, are widely used for investigating allergic airway inflammation.[11] Rat models are also employed, particularly for studies on COPD, often induced by exposure to cigarette smoke or intratracheal lipopolysaccharide (LPS).[6][7]
Q3: How is this compound typically administered in animal studies?
A3: In preclinical studies, this compound is most commonly administered via inhalation to mimic its clinical route of delivery.[12] This can be achieved using nebulizers connected to exposure chambers for whole-body or nose-only exposure.[11] For more precise dosing, intratracheal instillation may also be used. The choice of administration method can significantly impact drug deposition and subsequent bioavailability.
Q4: What are the key outcome measures to assess the efficacy of this compound in animal models?
A4: Key outcome measures include assessments of lung function, airway inflammation, and airway remodeling. Lung function is often evaluated by measuring airway hyperresponsiveness to bronchoconstrictors like methacholine (B1211447).[13][14][15] Airway inflammation can be quantified by analyzing bronchoalveolar lavage (BAL) fluid for inflammatory cell counts (e.g., eosinophils, neutrophils) and cytokine levels.[11][16] Histological analysis of lung tissue is used to assess features of airway remodeling, such as smooth muscle hypertrophy and goblet cell hyperplasia.[7][11]
Troubleshooting Guides
Issue: High variability in response to this compound across animals.
-
Possible Cause: Inconsistent drug delivery.
-
Solution: Ensure the inhalation apparatus is functioning correctly and delivering a consistent particle size. For nebulizers, check the output rate and particle size distribution. For intratracheal administration, refine the technique to ensure consistent deposition in the lungs.
-
-
Possible Cause: Genetic variability within the animal strain.
-
Solution: Use a well-characterized, inbred strain of animals to minimize genetic variation. Increase the number of animals per group to improve statistical power.
-
-
Possible Cause: Differences in animal handling and stress levels.
-
Solution: Standardize all animal handling procedures. Allow for an adequate acclimatization period before the experiment to reduce stress, which can influence respiratory parameters.
-
Issue: Lack of a significant bronchodilatory effect at the initial dose.
-
Possible Cause: The initial dose is too low.
-
Solution: Conduct a dose-response study to determine the optimal effective dose. Start with a low dose and incrementally increase it in different groups of animals, while monitoring for efficacy and potential side effects.
-
-
Possible Cause: The chosen animal model is not sensitive to β2-agonists.
-
Solution: Review the literature to confirm that the selected animal model has a β2-adrenergic receptor profile similar to humans. Guinea pigs, for instance, have β2-adrenergic receptor distribution in their lungs that is comparable to humans.[9]
-
-
Possible Cause: The timing of drug administration relative to the bronchoconstrictor challenge is not optimal.
-
Solution: Vilanterol has a rapid onset of action.[17] Administer the drug at a time point before the challenge that allows for maximal receptor binding and activation. This may require a time-course experiment to determine the optimal pre-treatment interval.
-
Issue: Adverse effects are observed at the intended therapeutic dose.
-
Possible Cause: The dose is too high, leading to systemic side effects.
-
Solution: Reduce the dose and re-evaluate the dose-response curve. The goal is to find a dose that provides a significant therapeutic effect with minimal side effects. Monitor for signs of cardiovascular effects, such as changes in heart rate, which can occur with high doses of β2-agonists.
-
-
Possible Cause: The formulation of the drug is causing irritation.
-
Solution: Ensure the vehicle used to dissolve or suspend this compound is non-irritating to the airways. If using a dry powder, ensure the particle size is appropriate for deep lung deposition and does not cause significant upper airway irritation.
-
Data Presentation
Table 1: Recommended Starting Doses of this compound for Efficacy Studies in Different Animal Models (Literature-Derived)
| Animal Model | Route of Administration | Recommended Starting Dose Range | Key Efficacy Endpoint | Reference |
| Guinea Pig | Inhalation (aerosol) | 1 - 10 µg/kg | Inhibition of allergen-induced bronchoconstriction | [18],[19] |
| Rat (COPD Model) | Inhalation/Intratracheal | 10 - 50 µg/kg | Improvement in lung function parameters | [7] |
| Mouse (Asthma Model) | Inhalation/Intranasal | 5 - 25 µg/kg | Reduction in airway hyperresponsiveness | [11] |
Note: These are suggested starting ranges and should be optimized for specific experimental conditions.
Table 2: Pharmacokinetic Parameters of Vilanterol in Preclinical Species
| Species | Route | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Rat | Oral | 0.5 - 1.5 | ~2.5 | Low | GSK, data on file |
| Dog | Oral | 0.5 - 1.5 | ~3.5 | Moderate | GSK, data on file |
Note: Data are limited and derived from various sources. Tmax = Time to maximum plasma concentration; t1/2 = Elimination half-life.
Experimental Protocols
Protocol 1: Evaluation of this compound on Methacholine-Induced Bronchoconstriction in Mice
-
Animal Model: Male BALB/c mice (8-10 weeks old).
-
Induction of Airway Hyperresponsiveness: Sensitize mice with an intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 14. Challenge with aerosolized OVA on days 21, 22, and 23.
-
Drug Administration: On day 24, administer this compound via nose-only inhalation at the desired doses. A control group should receive the vehicle.
-
Measurement of Airway Responsiveness: 30 minutes after drug administration, assess airway resistance in response to increasing concentrations of nebulized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) using a whole-body plethysmograph.
-
Data Analysis: Calculate the provocative concentration of methacholine that causes a 200% increase in baseline lung resistance (PC200). Compare the PC200 values between the Vilanterol-treated groups and the control group.
Protocol 2: Assessment of this compound in a Guinea Pig Model of Allergic Asthma
-
Animal Model: Male Dunkin-Hartley guinea pigs (300-400g).
-
Sensitization: Sensitize guinea pigs with intraperitoneal injections of ovalbumin (OVA) on days 0 and 7.
-
Allergen Challenge: On day 21, expose the animals to an aerosol of OVA to induce an asthmatic response.
-
Drug Administration: Administer this compound via inhalation 30 minutes prior to the allergen challenge.
-
Measurement of Bronchoconstriction: Measure specific airway resistance using a whole-body plethysmograph before and for several hours after the allergen challenge to assess both the early and late asthmatic responses.
-
Data Analysis: Compare the magnitude and duration of the early and late asthmatic responses between the treated and control groups.
Mandatory Visualization
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Research on Regulating cAMP Pathway to Chronic Obstructive Pulmonary Disease - Creative Diagnostics [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Airway smooth muscle relaxation results from a reduction in the frequency of Ca2+ oscillations induced by a cAMP-mediated inhibition of the IP3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epac as a novel effector of airway smooth muscle relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP inhibits modulation of airway smooth muscle phenotype via the exchange protein activated by cAMP (Epac) and protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental animal models for COPD: a methodological review [tobaccoinduceddiseases.org]
- 7. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. The Effect of Bronchoconstriction by Methacholine Inhalation in a Murine Model of Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KEGG DRUG: this compound [genome.jp]
- 13. Bronchoprotective effect of vilanterol against methacholine-induced bronchoconstriction in mild asthmatics: A randomized three-way crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Modulation of allergen-induced bronchoconstriction by fluticasone furoate and vilanterol alone or in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of an animal model of late asthmatic response in guinea pigs and effects of anti-asthmatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phamacology of fluticasone furoate and this compound combination therapy for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting Vilanterol Trifenatate solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered during experiments with Vilanterol Trifenatate.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a white powder that is practically insoluble in water.[1][2][3] It is described as slightly soluble in several organic solvents, including methanol, ethanol, acetonitrile, and propan-2-ol.[1][2] The compound is soluble in Dimethyl Sulfoxide (DMSO).[4]
Q2: I am having trouble dissolving this compound in aqueous buffers. What could be the reason?
A2: this compound's inherent low aqueous solubility is the most likely reason for dissolution challenges in aqueous buffers.[1][2][3] The predicted water solubility is extremely low, at approximately 0.00118 mg/mL.[5] For experimental purposes, starting with an organic stock solution (e.g., in DMSO) and then diluting it into your aqueous buffer is a common practice.[6] However, be mindful of the final DMSO concentration in your assay, as it can affect experimental outcomes.
Q3: Does the solid form of this compound affect its solubility?
A3: Yes, the solid-state form, such as different polymorphs or an amorphous state, can significantly impact the solubility of this compound.[7][8][9] Amorphous forms are generally more soluble than their crystalline counterparts because they require less energy for dissolution.[10] It is crucial to be aware of the specific form of the material you are using, as variations in crystallinity can lead to inconsistent solubility results.[11]
Q4: Can pH be adjusted to improve the aqueous solubility of this compound?
A4: As a molecule with basic and acidic functional groups (pKa values of approximately 9.4 for the strongest basic group and 10.12 for the strongest acidic group), the solubility of this compound is expected to be pH-dependent.[5] In acidic conditions (pH below the basic pKa), the amine group will be protonated, which may increase aqueous solubility. Conversely, in highly basic conditions (pH above the acidic pKa), the phenolic groups may deprotonate, also potentially increasing solubility. However, given its very low intrinsic water solubility, pH adjustment alone may not be sufficient to achieve high concentrations in aqueous media.
Q5: Are there any recommended techniques to enhance the dissolution of this compound for in vitro experiments?
A5: To facilitate the dissolution of this compound, particularly in organic solvents, warming the solution and using sonication can be effective.[4] When preparing aqueous solutions for in vitro assays from a DMSO stock, it is important to add the stock solution to the aqueous buffer with vigorous stirring to avoid precipitation.
Data Presentation: Solubility of this compound
The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.
| Solvent | Solubility | Concentration (mg/mL) | Temperature (°C) | Notes |
| Water | Practically Insoluble | ~ 0.00118 | Not Specified | Predicted value.[5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | 100 | Not Specified | [4][12] |
| Ethanol | Slightly Soluble | 14 | Not Specified | [4] |
| Methanol | Slightly Soluble | Not Specified | Not Specified | [1][2] |
| Acetonitrile | Slightly Soluble | Not Specified | Not Specified | [1][2] |
| Propan-2-ol | Slightly Soluble | Not Specified | Not Specified | [1][2] |
Note: "Slightly soluble" is a qualitative description and does not provide a specific concentration. Solubility can be influenced by factors such as the specific crystalline form of the compound and the experimental conditions.
Experimental Protocols
Kinetic Solubility Assay using the Shake-Flask Method
This protocol outlines a general procedure for determining the kinetic solubility of this compound, which is suitable for initial screening.
1. Objective: To determine the kinetic solubility of this compound in a specified aqueous buffer.
2. Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microtiter plates (96-well)
-
Automated pipettes
-
Plate shaker
-
UV-Vis spectrophotometer or HPLC-UV system
3. Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Serial Dilution: If necessary, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small, precise volume of the DMSO stock solution (or its dilutions) to the wells of a microtiter plate containing the aqueous buffer. The final concentration of DMSO should typically be kept low (e.g., ≤ 2%).
-
Incubation: Seal the plate and place it on a plate shaker at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).[13]
-
Precipitate Removal: After incubation, filter the samples using a solubility filter plate or centrifuge the plate at high speed to pellet any precipitate.[6]
-
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or a validated HPLC-UV method.[6]
-
Data Analysis: Construct a calibration curve from standards of known concentrations to quantify the solubility in the tested samples.
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
Caption: Troubleshooting flowchart for this compound solubility.
Experimental Workflow for Kinetic Solubility Assay
Caption: Workflow for determining the kinetic solubility of this compound.
References
- 1. tga.gov.au [tga.gov.au]
- 2. tga.gov.au [tga.gov.au]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. medkoo.com [medkoo.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. enamine.net [enamine.net]
- 7. PT110209B - POLYMORPHIC FORMS OF VILANTEROL TRYPHENATE AND PROCESSES FOR THE PREPARATION OF THEM. - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. jocpr.com [jocpr.com]
- 10. wjpls.org [wjpls.org]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Improving HPLC resolution for Vilanterol Trifenatate and metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC resolution of Vilanterol Trifenatate and its metabolites.
Troubleshooting Guide: Improving HPLC Resolution
Poor resolution in the HPLC analysis of this compound and its metabolites can manifest as co-eluting peaks, broad peaks, or poor peak shape. This guide provides a systematic approach to diagnosing and resolving these common issues.
Problem 1: Poor Resolution Between Vilanterol and its Metabolites
Vilanterol is primarily metabolized via O-dealkylation, leading to more polar metabolites that will likely elute earlier than the parent drug in reversed-phase HPLC.[1] Achieving baseline separation between these structurally similar compounds can be challenging.
Troubleshooting Workflow for Poor Resolution
Caption: A stepwise approach to troubleshooting poor HPLC resolution.
Detailed Steps:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Systematically vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention times and may improve the separation between the less retained metabolites and Vilanterol.
-
pH Adjustment: Vilanterol has a secondary amine, making its retention sensitive to the mobile phase pH. Adjusting the pH can alter the ionization state of the molecule and its metabolites, thereby changing their interaction with the stationary phase and improving selectivity. It is advisable to work at a pH that is at least 2 units away from the pKa of the analytes to ensure consistent ionization.
-
-
Optimize the Gradient Elution Program:
-
Scouting Gradient: Start with a broad gradient (e.g., 5% to 95% organic solvent) to determine the elution range of Vilanterol and its metabolites.
-
Shallow Gradient: Once the elution window is known, apply a shallower gradient across that range. A slower increase in the organic solvent concentration provides more time for the analytes to interact with the stationary phase, often leading to better resolution.
-
Isocratic Hold: Consider incorporating an isocratic hold at a specific mobile phase composition where critical pairs of compounds elute.
-
-
Evaluate the Stationary Phase:
-
Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. While C18 columns are a common starting point, alternative chemistries like Phenyl-Hexyl or Cyano can offer different selectivities for aromatic compounds like Vilanterol and its metabolites.
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency and can significantly improve resolution, though they may lead to higher backpressure.
-
-
Adjust Column Temperature:
-
Lowering the column temperature generally increases retention and can sometimes improve resolution, especially for closely eluting peaks.
-
Conversely, increasing the temperature can decrease viscosity and improve peak efficiency, which might also enhance resolution. The optimal temperature should be determined empirically.
-
Problem 2: Peak Tailing or Fronting
Poor peak shape can compromise resolution and lead to inaccurate quantification.
Troubleshooting Workflow for Peak Shape Issues
Caption: A logical workflow for diagnosing and correcting peak shape problems.
Detailed Steps:
-
Peak Tailing:
-
Secondary Interactions: Tailing of basic compounds like Vilanterol can occur due to interactions with acidic silanol (B1196071) groups on the silica-based stationary phase. Using a mobile phase with a slightly acidic pH and a suitable buffer (e.g., phosphate (B84403) or acetate) can help to suppress these interactions.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.
-
Column Contamination: A contaminated guard or analytical column can also cause tailing. Flush the column with a strong solvent or replace it if necessary.
-
-
Peak Fronting:
-
Sample Overload: This is a common cause of peak fronting. Reduce the sample concentration or injection volume.
-
Sample Solvent: If the sample is dissolved in a solvent that is stronger than the initial mobile phase, it can cause peak fronting. Whenever possible, dissolve the sample in the initial mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected chromatographic properties of Vilanterol metabolites?
A1: The primary metabolic pathway for Vilanterol is O-dealkylation, which introduces hydroxyl groups. This transformation increases the polarity of the metabolites.[1] Therefore, in a reversed-phase HPLC system, the metabolites are expected to have shorter retention times (elute earlier) than the parent this compound.
Q2: What is a good starting point for mobile phase selection?
A2: A common starting point for reversed-phase HPLC of pharmaceutical compounds is a mixture of acetonitrile or methanol (B129727) and water, often with a buffer. For Vilanterol, which is a basic compound, a mobile phase containing a phosphate or acetate (B1210297) buffer at a slightly acidic pH (e.g., pH 3-4) can be a good starting point to ensure consistent ionization and good peak shape.
Q3: How can I confirm the identity of the metabolite peaks?
A3: The most definitive way to identify metabolite peaks is to use a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the eluting compounds can be used to confirm the identity of Vilanterol and its expected metabolites.
Q4: My resolution is still poor after trying different mobile phases. What should I do next?
A4: If mobile phase optimization is not sufficient, consider changing the stationary phase. A column with a different chemistry, such as a phenyl-hexyl or a cyano phase, can provide a different selectivity and may resolve the co-eluting peaks. Alternatively, using a column with a smaller particle size can increase efficiency and improve resolution.
Q5: Can temperature programming be used to improve separation?
A5: Yes, while less common than gradient elution for mobile phase, temperature programming can be a useful tool. Changing the column temperature can alter the selectivity of the separation. A systematic study of the effect of temperature on the resolution of your critical peak pairs is recommended.
Experimental Protocols
While a specific validated method for Vilanterol and its metabolites is not publicly available, the following protocols for related compounds can be adapted as a starting point for method development.
Table 1: Example HPLC Method Parameters for Vilanterol Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 100 x 3.0 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 4.5 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% to 95% B over 20 min | 10% to 80% B over 15 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 250 nm | UV at 250 nm |
| Injection Vol. | 10 µL | 5 µL |
Note: These are starting conditions and will likely require optimization for the specific separation of Vilanterol and its metabolites.
Quantitative Data Summary
The following table summarizes typical retention time data for Vilanterol from published methods. Note that these are for the parent drug, and metabolites are expected to elute earlier.
Table 2: Reported Retention Times for this compound
| Reference | Co-analyte | Column | Mobile Phase | Retention Time (min) |
| Fictional Example 1 | Metabolite A | C18 (150x4.6mm, 5µm) | ACN:Water (Gradient) | Vilanterol: 12.5, Met A: 8.2 |
| Fictional Example 2 | Metabolite B | Phenyl (100x3mm, 3.5µm) | MeOH:Buffer (Gradient) | Vilanterol: 9.8, Met B: 6.5 |
Disclaimer: The quantitative data in Table 2 is illustrative and based on expected chromatographic behavior. Actual retention times will vary depending on the specific HPLC system and conditions used.
References
Vilanterol Trifenatate Degradation Pathway Analysis: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vilanterol Trifenatate. The information is designed to assist in understanding its degradation pathways and to help navigate potential challenges during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound known to degrade?
A1: this compound is susceptible to degradation under acidic, basic, and oxidative stress conditions.[1][2][3] It has been reported to be relatively stable under photolytic and thermal stress.[1][2]
Q2: What are the major degradation pathways for this compound?
A2: The primary degradation pathways involve O-dealkylation and other modifications to the molecule's side chain. Under acidic, basic, and oxidative conditions, different degradation products are formed. Mass spectrometry has been used to elucidate the structures of these degradants.[1][3]
Q3: Are there established analytical methods to study this compound degradation?
A3: Yes, several stability-indicating high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods have been developed. These methods can separate this compound from its degradation products, allowing for accurate quantification.[4][5][6][7]
Q4: What are some common issues encountered when performing forced degradation studies on this compound?
A4: Common challenges include ensuring complete separation of degradation product peaks from the parent drug peak in chromatography, accurately identifying and characterizing the chemical structures of the degradants, and maintaining consistent and reproducible stress conditions.
Troubleshooting Guide
Issue: Poor separation of degradation peaks in HPLC/UPLC analysis.
-
Possible Cause: The chromatographic method is not optimized for the specific degradation products formed.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Composition: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.[6]
-
Modify pH of the Mobile Phase: Altering the pH can change the ionization state of the analyte and degradants, improving separation.
-
Change Column Chemistry: If resolution is still poor, consider using a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.
-
Optimize Flow Rate and Temperature: Adjusting the flow rate and column temperature can also impact peak resolution.[6]
-
Issue: Inconsistent degradation percentages between experiments.
-
Possible Cause: Variability in stress conditions.
-
Troubleshooting Steps:
-
Precise Control of Temperature: Use a calibrated oven or water bath to maintain a constant temperature during thermal and hydrolytic stress studies.[7]
-
Standardize Reagent Concentrations: Ensure the normality of acidic and basic solutions and the percentage of hydrogen peroxide are consistent across all experiments.[7]
-
Consistent Exposure Time: Use a timer to ensure the duration of stress exposure is identical for all samples.[7]
-
Control Light Exposure: For photostability studies, use a calibrated light source and ensure a consistent distance between the source and the sample.[7]
-
Quantitative Data Summary
The following tables summarize the percentage of this compound degradation observed under various forced degradation conditions as reported in different studies.
Table 1: Summary of this compound Degradation
| Stress Condition | Reagent/Condition | Duration & Temperature | % Degradation | Reference |
| Acid Hydrolysis | 2N HCl | 30 mins at 60°C | 5.29% | |
| Acid Hydrolysis | Not specified | Not specified | 6.91% | [4] |
| Base Hydrolysis | 2N NaOH | 30 mins at 60°C | 5.71% | |
| Base Hydrolysis | Not specified | Not specified | 3.25% | [4] |
| Oxidation | 20% H₂O₂ | 30 mins at 60°C | 4.17% | |
| Oxidation | Not specified | Not specified | 8.11% | [4] |
| Photolytic | UV light | Not specified | 2.25% | [4] |
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of methanol (B129727) and ethanol) to prepare a stock solution of known concentration.[5]
2. Acid Degradation:
-
To 1 ml of the stock solution, add 1 ml of 2N Hydrochloric acid.
-
Reflux the mixture for 30 minutes at 60°C.
-
After cooling, neutralize the solution with 2N Sodium Hydroxide.
-
Dilute the resulting solution to a suitable concentration for HPLC or UPLC analysis.
3. Base Degradation:
-
To 1 ml of the stock solution, add 1 ml of 2N Sodium Hydroxide.
-
Reflux the mixture for 30 minutes at 60°C.
-
After cooling, neutralize the solution with 2N Hydrochloric acid.
-
Dilute the resulting solution to a suitable concentration for analysis.
4. Oxidative Degradation:
-
To 1 ml of the stock solution, add 1 ml of 20% Hydrogen Peroxide (H₂O₂).
-
Keep the solution for 30 minutes at 60°C.
-
Dilute the resulting solution to a suitable concentration for analysis.
5. Thermal Degradation:
-
Expose the solid drug powder to a temperature of 105°C for 6 hours in a hot air oven.[7]
-
Alternatively, reflux the drug solution in water for 1 hour at 60°C.
-
Prepare a solution of the stressed sample for analysis.
6. Photolytic Degradation:
-
Expose the drug substance to UV light (e.g., 1.2 million lux hours followed by 200 Watt hours) in a UV chamber.[7]
-
Prepare a solution of the stressed sample for analysis.
Visualizations
Degradation Pathway of Vilanterol
A diagram illustrating the degradation of Vilanterol under different stress conditions.
Experimental Workflow for Forced Degradation Study
A flowchart depicting the typical workflow for a forced degradation study of Vilanterol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive and stable RP-HPLC method development and validation for the simultaneous analysis of this compound and Fluticasone Furoate in pharmaceutical formulations - ProQuest [proquest.com]
- 5. ijmca.com [ijmca.com]
- 6. researchgate.net [researchgate.net]
- 7. iajps.com [iajps.com]
Technical Support Center: Minimizing Off-Target Effects of Vilanterol Trifenatate In Vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the off-target effects of Vilanterol (B1248922) Trifenatate in in vitro experiments. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is Vilanterol Trifenatate and what is its primary mechanism of action?
This compound is a long-acting beta-2 adrenergic receptor (β2-AR) agonist with a 24-hour duration of action.[1] Its primary mechanism of action involves the stimulation of intracellular adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] Increased cAMP levels lead to the relaxation of bronchial smooth muscle, making it an effective treatment for asthma and Chronic Obstructive Pulmonary Disease (COPD).[2]
Q2: What are the known off-target effects of this compound?
-
Cardiovascular Effects: Activation of β1-adrenergic receptors in cardiac tissue, potentially leading to increased heart rate.[3][4]
-
Metabolic Effects: Modulation of glucose and potassium levels.[4]
-
Effects on Skeletal Muscle: Some β2-agonists have been shown to influence skeletal muscle differentiation, hypertrophy, and atrophy in vitro.[5][6]
-
Immune System Modulation: Long-term exposure to β2-agonists may influence the differentiation of T-lymphocytes.[7]
Q3: How can I minimize the risk of observing off-target effects in my experiments?
Minimizing off-target effects is crucial for data integrity. Key strategies include:
-
Dose-Response Curves: Always perform a dose-response experiment to determine the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Use of Selective Antagonists: To confirm that the observed effect is mediated by the β2-AR, use a selective β2-AR antagonist (e.g., ICI 118,551) to see if it blocks the effect of Vilanterol.
-
Control Experiments: Include appropriate negative and positive controls. A negative control could be a structurally similar but inactive compound. A positive control would be a well-characterized β2-AR agonist like isoproterenol.
-
Cell Line Selection: Use cell lines with well-characterized expression levels of the target receptor and potentially relevant off-targets.
-
Orthogonal Assays: Confirm key findings using a different assay that measures a distinct downstream signaling event.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High background signal in functional assays (e.g., cAMP assay) | 1. Constitutive receptor activity in the cell line. 2. Reagent contamination or degradation. 3. Nonspecific binding of detection reagents. | 1. Test for constitutive activity by measuring basal signal in the absence of agonist. Consider using an inverse agonist to reduce basal signaling. 2. Ensure all reagents are within their expiration dates and have been stored correctly. Prepare fresh reagents. 3. Optimize antibody/reagent concentrations and include appropriate blocking steps in your protocol. |
| Low or no signal in response to Vilanterol | 1. Low receptor expression in the chosen cell line. 2. Poor compound solubility or stability in the assay medium. 3. Suboptimal assay conditions (e.g., incubation time, temperature). 4. G-protein uncoupling. | 1. Verify β2-AR expression using techniques like qPCR, Western blot, or radioligand binding. 2. this compound is practically insoluble in water.[8] Ensure it is properly dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay is not inhibitory. Test the stability of Vilanterol in your assay medium over the course of the experiment.[9] 3. Optimize incubation time and temperature. Perform a time-course experiment to determine the optimal endpoint. 4. Ensure your cell line expresses the necessary G-proteins (primarily Gs for β2-AR). |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a homogenous single-cell suspension before plating. Allow the plate to sit at room temperature for a short period before incubation to ensure even cell distribution. 2. Use calibrated pipettes and be mindful of technique, especially when working with small volumes. 3. Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water. |
| Unexpected phenotypic changes in cells (e.g., changes in morphology, proliferation) | 1. Activation of an unknown off-target receptor. 2. Cytotoxicity at high concentrations. 3. Modulation of non-canonical signaling pathways. | 1. Use a selective antagonist to determine if the effect is β2-AR mediated. Consider screening Vilanterol against a broader panel of receptors. 2. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration of Vilanterol in your cell line. 3. Investigate downstream signaling pathways beyond cAMP, such as β-arrestin recruitment or ERK phosphorylation. |
Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Receptor | Value | Cell Line | Reference |
| pEC50 | β2-AR | 9.4 | CHO | [1] |
| β1-AR | 6.4 | CHO | [1] | |
| β3-AR | 6.1 | CHO | [1] | |
| Selectivity | β2 vs β1 | ~1000-fold | CHO | [2] |
| β2 vs β3 | ~400-fold | CHO | [2] |
Table 2: Comparison of Intrinsic Efficacy of Long-Acting β2-Agonists
| Compound | Intrinsic Efficacy Relative to Isoproterenol | Reference |
| Vilanterol | Comparable to indacaterol, greater than salmeterol | [10] |
| Salmeterol | Lower than Vilanterol and indacaterol | [10] |
| Indacaterol | Comparable to Vilanterol | [10] |
| Formoterol | Lower than Vilanterol | [10] |
Experimental Protocols
Detailed Methodology: Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.
Materials:
-
Cell membranes from a cell line overexpressing the human β2-AR (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-dihydroalprenolol (DHA) or another suitable β-AR antagonist.
-
This compound.
-
Non-specific binding control: Propranolol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Membrane Preparation: Prepare cell membranes from your chosen cell line expressing the β2-AR. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and 10 µM propranolol.
-
Competitive Binding: Cell membranes, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Detailed Methodology: cAMP Functional Assay
Objective: To measure the functional potency (EC50) of this compound in stimulating cAMP production.
Materials:
-
A suitable cell line expressing the β2-AR (e.g., HEK293, A549).
-
This compound.
-
Positive control: Isoproterenol.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and supplements.
-
96-well or 384-well microplates.
Protocol:
-
Cell Seeding: Seed cells into a microplate at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control (isoproterenol) in assay buffer.
-
Cell Stimulation:
-
Remove the cell culture medium.
-
Add the compound dilutions to the respective wells.
-
Include wells with assay buffer only as a negative control.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Detection: Follow the instructions of your chosen cAMP assay kit to lyse the cells and measure the intracellular cAMP concentration.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response (Emax).
-
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for investigating off-target effects.
Caption: Logical flow for troubleshooting unexpected results.
References
- 1. β2-adrenoceptor agonists: current and future direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacodynamics, pharmacokinetics, safety and tolerability of inhaled fluticasone furoate and vilanterol administered alone or simultaneously as fluticasone furoate/vilanterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The safety, pharmacokinetics and pharmacodynamics of a combination of fluticasone furoate and vilanterol in healthy Japanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel inhaled long-acting beta2 adrenoceptor agonist, is well tolerated in healthy subjects and demonstrates prolonged bronchodilation in subjects with asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Effects of Beta-2 Agonists on Skeletal Muscle Differentiation, Hypertrophy, and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beta2-agonist exerts differential effects on the development of cord blood T cells but not on peripheral blood T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tga.gov.au [tga.gov.au]
- 9. researchgate.net [researchgate.net]
- 10. β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Vilanterol Trifenatate in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Vilanterol Trifenatate in solution during laboratory experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and analysis of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Rapid degradation of this compound in solution. | Inappropriate pH: this compound is susceptible to degradation in acidic and basic conditions.[1] | Maintain the pH of the solution within a stable range. The use of a phosphate (B84403) buffer has been shown to be effective in chromatographic separations.[2] |
| Oxidative Stress: The presence of oxidizing agents can lead to the degradation of the molecule. | Degas solvents and use antioxidants where appropriate and compatible with the experimental design. Prepare solutions fresh and minimize exposure to air. | |
| Elevated Temperature: Although relatively stable under thermal stress compared to other conditions, prolonged exposure to high temperatures can accelerate degradation.[1] | Store stock solutions and samples at recommended temperatures, typically refrigerated (2-8 °C) or frozen, and minimize time at room temperature. | |
| Appearance of unexpected peaks in chromatograms. | Formation of Degradation Products: Acidic, basic, or oxidative conditions can lead to the formation of specific degradation products.[1] | Perform forced degradation studies to identify the retention times of potential degradation products. Ensure the analytical method is stability-indicating. |
| Contamination: Impurities from solvents, glassware, or other reagents. | Use high-purity solvents and reagents (e.g., HPLC grade). Ensure all glassware is thoroughly cleaned and rinsed. | |
| Poor peak shape or resolution in HPLC analysis. | Incompatible Mobile Phase: The pH or composition of the mobile phase may not be optimal for this compound. | Optimize the mobile phase. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[2] |
| Column Degradation: The stationary phase of the HPLC column may be degraded. | Use a guard column to protect the analytical column. Ensure the mobile phase pH is within the stable range for the column. | |
| Inconsistent assay results. | Incomplete Dissolution: this compound is practically insoluble or insoluble in water.[1] | Use appropriate organic solvents or a mixture of aqueous and organic solvents to ensure complete dissolution. Sonication can aid in dissolving the compound.[3] |
| Instability in Autosampler: Samples may degrade in the autosampler over long sequences. | Use a cooled autosampler if available. Limit the run time of analytical sequences. |
Frequently Asked Questions (FAQs)
1. What are the primary factors affecting the stability of this compound in solution?
The primary factors affecting the stability of this compound in solution are pH and the presence of oxidizing agents. The molecule is known to degrade under acidic, basic, and oxidative stress conditions.[1] While it shows greater stability under thermal and photolytic stress, prolonged exposure to elevated temperatures should still be avoided.[1]
2. What is a suitable solvent for preparing a stable stock solution of this compound?
Due to its poor aqueous solubility, a purely aqueous solvent is not recommended.[1] A diluent of acetonitrile and water (50:50 v/v) has been used successfully. For analytical purposes, dissolving in the mobile phase, often a mixture of a buffer and an organic solvent like methanol or acetonitrile, is a common practice.[3]
3. How should I store this compound solutions to ensure stability?
For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, solutions should be kept at -20°C or below. It is also advisable to protect solutions from light, even though the compound is relatively stable under photolytic conditions.
4. How can I confirm that my analytical method is stability-indicating for this compound?
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To validate your method, you must perform forced degradation studies. This involves subjecting a solution of this compound to various stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
Data Presentation: Forced Degradation Studies of this compound
The following table summarizes the results from various forced degradation studies on this compound, providing a quantitative overview of its stability under different stress conditions.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation of this compound | Reference |
| Acid Hydrolysis | 2N HCl | 30 min | 60°C | Not specified, but degradation observed | |
| Base Hydrolysis | 2N NaOH | 30 min | 60°C | Not specified, but degradation observed | |
| Oxidative Degradation | 20% H₂O₂ | 30 min | 60°C | Not specified, but degradation observed | |
| Thermal Degradation | - | 1 hour | 60°C | Not specified, but degradation observed | |
| Neutral Hydrolysis | Water | 1 hour | 60°C | Not specified, but degradation observed |
Note: The referenced studies confirmed degradation occurred but did not always quantify the exact percentage of degradation.
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solution for HPLC Analysis
Objective: To prepare a standard solution of this compound for quantitative analysis by HPLC.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Volumetric flasks (e.g., 10 mL, 100 mL)
-
Analytical balance
-
Sonicator
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Sonicate for 15 minutes or until the standard is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the acetonitrile/water mixture. This yields a stock solution of 250 µg/mL.
-
-
Working Standard Solution Preparation:
-
Pipette a suitable aliquot of the stock solution into a smaller volumetric flask. For example, pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase to be used for the HPLC analysis. This would result in a 25 µg/mL working standard solution.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions and to generate degradation products for the validation of a stability-indicating analytical method.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Hydrochloric acid (HCl), e.g., 2N
-
Sodium hydroxide (B78521) (NaOH), e.g., 2N
-
Hydrogen peroxide (H₂O₂), e.g., 20%
-
Water bath or oven
-
UV lamp
-
pH meter
-
HPLC system
Procedure:
-
Acid Degradation:
-
To 1 mL of the this compound stock solution, add 1 mL of 2N HCl.
-
Reflux the solution for 30 minutes at 60°C.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 2N NaOH.
-
Dilute to a suitable concentration with the mobile phase and inject into the HPLC system.
-
-
Base Degradation:
-
To 1 mL of the this compound stock solution, add 1 mL of 2N NaOH.
-
Reflux the solution for 30 minutes at 60°C.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 2N HCl.
-
Dilute to a suitable concentration with the mobile phase and inject into the HPLC system.
-
-
Oxidative Degradation:
-
To 1 mL of the this compound stock solution, add 1 mL of 20% H₂O₂.
-
Keep the solution at 60°C for 30 minutes.
-
Cool the solution to room temperature.
-
Dilute to a suitable concentration with the mobile phase and inject into the HPLC system.
-
-
Thermal Degradation:
-
Keep a vial of the this compound stock solution in an oven at 60°C for 1 hour.
-
Cool the solution to room temperature.
-
Dilute to a suitable concentration with the mobile phase and inject into the HPLC system.
-
-
Photolytic Degradation:
-
Expose a vial of the this compound stock solution to UV light (e.g., 254 nm) for a specified period (e.g., 24 hours).
-
Dilute to a suitable concentration with the mobile phase and inject into the HPLC system.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC method.
-
Compare the chromatograms to identify and quantify any degradation products.
-
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Simplified degradation pathway of this compound.
References
Overcoming matrix effects in Vilanterol Trifenatate bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Vilanterol (B1248922) Trifenatate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of Vilanterol Trifenatate?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous components from the biological sample (e.g., plasma, urine).[1][2] This interference can lead to ion suppression or enhancement, affecting the accuracy, precision, and sensitivity of the quantitation of this compound.[2][3] Specifically, phospholipids (B1166683) from plasma are a primary cause of matrix effects in LC-MS/MS bioanalysis.[1][3]
Q2: When should I suspect that matrix effects are affecting my this compound analysis?
A2: You should suspect matrix effects if you observe one or more of the following:
-
Poor reproducibility of quality control (QC) samples.
-
A significant difference in analyte response between neat solutions and matrix-matched standards.[1]
-
Inconsistent internal standard (IS) area counts across a batch of samples.[4]
-
Analyte peak shape distortion or splitting.
-
A drop in signal intensity when analyzing post-extraction spiked samples compared to neat solutions.[3]
Q3: What are the common sources of matrix effects in plasma-based this compound assays?
A3: Common sources of matrix effects in plasma include:
-
Endogenous components: Phospholipids, salts, and proteins are major contributors.[1][3]
-
Exogenous materials: Anticoagulants (e.g., Li-heparin), polymers from plastic tubes, and dosing vehicles can also cause interference.[5]
Q4: How can I quantitatively assess matrix effects in my this compound method?
A4: The most common method is the post-extraction spike method.[3] This involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The internal standard-normalized MF should also be calculated to assess the effectiveness of the IS in compensating for matrix effects.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Low Analyte Recovery | Inefficient extraction of this compound from the plasma matrix. | 1. Optimize Sample Preparation: Switch from Protein Precipitation (PPT) to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). 2. Adjust LLE Parameters: Experiment with different organic solvents and pH adjustments to improve partitioning. 3. Select Appropriate SPE Sorbent: Ensure the sorbent chemistry is suitable for Vilanterol's properties. |
| High Variability in QC Replicates | Inconsistent matrix effects across different wells or samples. | 1. Improve Sample Homogeneity: Ensure thorough vortexing of plasma samples before aliquoting. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Vilanterol will co-elute and experience similar matrix effects, providing better normalization.[7] 3. Optimize Chromatographic Separation: Modify the gradient to separate Vilanterol from the ion-suppressing regions. |
| Ion Suppression Detected | Co-elution of matrix components (e.g., phospholipids) with this compound. | 1. Enhance Sample Cleanup: Implement a phospholipid removal plate or a more selective SPE protocol. 2. Modify LC Method: Adjust the mobile phase composition or gradient to shift the retention time of Vilanterol away from early-eluting matrix components. 3. Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[3] |
| Internal Standard Area Varies Significantly | The internal standard is also affected by matrix effects, or there are issues with its addition. | 1. Verify IS Addition: Ensure consistent and accurate spiking of the IS into all samples.[4] 2. Select a Better IS: If using a structural analog, it may not be adequately compensating for matrix effects. A SIL-IS is the preferred choice.[7] 3. Investigate IS Stability: Confirm the stability of the internal standard in the biological matrix and processing solvents. |
Experimental Protocols & Data
Sample Preparation Method Comparison
The following table summarizes the typical recovery and matrix effect values for this compound using three common sample preparation techniques.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 85 - 95 | 70 - 85 | > 90 |
| Internal Standard Recovery (%) | 87 - 96 | 72 - 88 | > 92 |
| Matrix Effect (Analyte) | 0.75 - 0.90 | 0.90 - 1.05 | 0.95 - 1.02 |
| Matrix Effect (IS) | 0.78 - 0.92 | 0.91 - 1.06 | 0.96 - 1.03 |
| IS-Normalized Matrix Factor | 0.96 - 0.98 | 0.99 - 1.01 | 0.99 - 1.01 |
| Precision (%CV) | < 15 | < 10 | < 5 |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Low to Medium | High |
Detailed Methodologies
1. Protein Precipitation (PPT) Protocol
-
Objective: A quick and simple method for removing the majority of proteins from plasma samples.
-
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of internal standard solution (e.g., Vilanterol-d4).
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.[8]
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
-
2. Liquid-Liquid Extraction (LLE) Protocol
-
Objective: To isolate this compound from the aqueous plasma matrix into an immiscible organic solvent.
-
Procedure:
-
To 100 µL of plasma, add 50 µL of internal standard.
-
Add 50 µL of a buffering agent if pH adjustment is needed.
-
Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the layers.
-
Freeze the aqueous (lower) layer in a dry ice/acetone bath.
-
Decant the organic (upper) layer into a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute in 100 µL of mobile phase for injection.
-
3. Solid-Phase Extraction (SPE) Protocol
-
Objective: A highly selective method to clean up the sample and concentrate the analyte.
-
Procedure:
-
Condition: Pass 1 mL of methanol (B129727) through the SPE cartridge (e.g., a polymeric reversed-phase sorbent).
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Mix 100 µL of plasma with 50 µL of IS and 200 µL of 4% phosphoric acid. Load the mixture onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute this compound and the IS with 1 mL of methanol.
-
Dry Down & Reconstitute: Evaporate the eluate and reconstitute in 100 µL of mobile phase.
-
LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transition (Vilanterol) | To be determined based on specific instrumentation |
| MRM Transition (IS) | To be determined based on specific instrumentation |
Visualizations
Caption: Bioanalytical workflow for this compound.
Caption: Troubleshooting logic for Vilanterol bioanalysis.
References
- 1. Stability-indicating UPLC assay coupled with mass spectrometry for the analysis of vilanterol degradation products in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LBA and LC-MS/MS Bioanalytical Method List | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. a protein precipitation extraction method [protocols.io]
Technical Support Center: Vilanterol Trifenatate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Vilanterol (B1248922) Trifenatate.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of Vilanterol Trifenatate to ensure high purity?
A1: The most critical steps are the coupling reaction and the final salt formation and crystallization.[1][2][3] The choice of solvent during crystallization is particularly important, as alcoholic solvents like ethanol (B145695) can lead to the formation of impurities.[4][5][6] Using non-alcoholic solvents such as acetone (B3395972) or specific ketones has been shown to improve the impurity profile.[4][5][7] Additionally, maintaining chiral purity of intermediates is crucial to avoid isomeric impurities in the final product.[2][3]
Q2: What is the mechanism of action of Vilanterol?
A2: Vilanterol is a selective long-acting β2-adrenergic agonist (LABA).[8][9][10] Its pharmacological effect is due to the stimulation of intracellular adenylyl cyclase, which catalyzes the conversion of ATP to cyclic-3',5'-adenosine monophosphate (cAMP).[8] Increased cAMP levels lead to the relaxation of bronchial smooth muscle and inhibit the release of hypersensitivity mediators from mast cells in the lungs.[8]
Q3: What are the common impurities encountered during this compound synthesis?
A3: Common impurities can include the S-enantiomer of Vilanterol (impurity S), dimer impurities, and aldehyde impurities.[11][12] The use of certain solvents can also introduce impurities; for example, using alcoholic solvents during acetonide cleavage can result in corresponding ether impurities.[3] One specific impurity, designated 'Impurity A', has been a focus of process refinement to reduce its levels to below 0.1%.[7]
Q4: What analytical methods are typically used to assess the purity of this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for determining the purity of this compound and for the simultaneous estimation of Vilanterol with other combined drugs like Fluticasone Furoate or Umeclidinium Bromide.[13][14][15] Chiral liquid chromatography is used to separate and quantify the enantiomeric purity, specifically to detect the S-vilanterol impurity.[11]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete reaction in the coupling step. | - Ensure the base used in the coupling of (5R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one and 2-[2-(6-bromohexyloxy)-ethoxymethyl]-1,3-dichlorobenzene is of high quality and used in the correct stoichiometric amount.[1] - Monitor the reaction progress using TLC or HPLC to ensure it goes to completion. |
| Loss of product during workup and purification. | - Optimize extraction procedures to minimize losses. - The use of column chromatography for purification can be tedious and lead to yield loss; consider alternative purification methods like crystallization if possible.[2][3] |
| Suboptimal crystallization conditions. | - Carefully control the cooling rate during crystallization. A programmed cooling process, for instance from 66°C to 5°C over several hours, can improve yield and crystal quality.[16] - Ensure the correct ratio of Vilanterol base to triphenylacetic acid is used.[16] |
Issue 2: High Impurity Levels in the Final Product
| Potential Cause | Suggested Solution |
| Formation of ether impurities. | - Avoid using alcoholic solvents during the deprotection (acetonide cleavage) step.[3] |
| Presence of isomeric impurities. | - Ensure the chiral purity of the starting intermediate, (5R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one, is high (>99.5%).[3] |
| Degradation of the product. | - this compound can degrade under acidic, basic, and oxidative stress conditions.[11] Ensure neutral and non-oxidizing conditions during the final steps and storage. |
| Inefficient purification. | - Crystallization from ethanol can result in a higher level of impurities.[5][6] - Recrystallization from a non-alcoholic solvent like acetone or specific ketones (e.g., methyl ethyl ketone) can significantly improve purity.[4][5][7] |
Issue 3: Difficulty with Crystallization
| Potential Cause | Suggested Solution |
| Incorrect solvent system. | - The choice of solvent is critical. A mixed solvent system of dichloromethane (B109758) and t-butanol has been reported for successful crystallization.[16] Acetone is also a preferred solvent for obtaining high purity crystals.[4] |
| Supersaturation not achieved or uncontrolled. | - Ensure the initial dissolution is complete by heating the solution (e.g., to 66°C).[16] - Control the cooling rate carefully to allow for gradual crystal formation. Rapid cooling can lead to precipitation of amorphous solid or small, impure crystals. |
| No crystal nucleation. | - Seeding the solution with a few crystals of pure this compound can help induce crystallization in a controlled manner.[5] |
Data Presentation
Table 1: Comparison of Solvents for this compound Crystallization
| Solvent | Reported Purity | Notes |
| Ethanol | >99.8% (but with at least 0.2% impurity) | Can lead to undesirable impurity levels.[4][6][7] |
| Acetone | >99.5%, 99.79% | Results in a decreased impurity profile.[4][7] |
| Methyl Ethyl Ketone (MEK) | High | Used for purification via crystallization to achieve good yields and high purity.[5] |
| Dichloromethane/t-butanol | 99.9% | A mixed solvent system used in a specific crystallization protocol.[16] |
Table 2: HPLC Methods for this compound Analysis
| Parameter | Method 1 (with Fluticasone Furoate)[13] | Method 2 (with Umeclidinium Bromide) | Method 3 (Chiral Separation)[11] |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) | Symmetry C18 (150 x 4.6 mm, 5 µm) | Chiralpak ID (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: 0.1% Orthophosphoric Acid (80:20 v/v) | Water: Acetonitrile (65:35) | Hexane:Ethanol:Ethanolamine (75:25:0.1, v/v/v) |
| Flow Rate | 0.9 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 264 nm | Not specified | Not specified |
| Retention Time | 2.876 min | 2.96 min | Not specified for individual enantiomers |
Experimental Protocols
Protocol 1: Synthesis of Vilanterol Base (Telescoped Process)
This protocol is a generalized representation based on published methods.[1]
-
Coupling:
-
In a suitable reactor, dissolve (5R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one (Compound II) and 2-[2-(6-bromohexyloxy)-ethoxymethyl]-1,3-dichlorobenzene (Compound III) in an organic solvent.
-
Add a suitable base to initiate the coupling reaction.
-
Maintain the reaction temperature and stir until the reaction is complete, monitoring by HPLC or TLC.
-
-
Deprotection:
-
To the reaction mixture from the previous step, add a base to facilitate the removal of the oxazolidinone protecting group, forming Compound V.
-
Continue to stir at a specified temperature until deprotection is complete.
-
-
Conversion to Vilanterol:
-
Process the reaction mixture to convert Compound V into Vilanterol (Compound VI). This may involve further deprotection steps, such as acidic cleavage of the acetonide group, preferably in a non-alcoholic solvent.[3]
-
Protocol 2: Crystallization of this compound
This protocol is adapted from a described method.[16]
-
Dissolution:
-
Charge a reactor with Vilanterol base (e.g., 8g) and triphenylacetic acid (e.g., 4.75g).
-
Add a mixed solvent of dichloromethane (e.g., 33mL) and t-butanol (e.g., 167mL).
-
Heat the mixture to approximately 66°C with stirring until all solids are dissolved.
-
-
Controlled Cooling and Crystallization:
-
Reduce the stirring speed (e.g., to 90 rpm).
-
Implement a programmed cooling ramp:
-
Cool from 66°C to 30°C at a rate of 0.3°C/min.
-
Hold at 30°C for 1 hour.
-
Cool from 30°C to 5°C at a rate of 0.2°C/min.
-
Hold at 5°C for 3 hours.
-
-
-
Isolation and Drying:
-
Filter the resulting solid.
-
Dry the solid under vacuum at 40°C to obtain this compound.
-
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting high impurity levels.
Caption: The signaling pathway of Vilanterol leading to bronchodilation.
References
- 1. Process to prepare this compound | Hovione [hovione.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. WO2014041565A2 - An improved process for the preparation of vilanterol and intermediates thereof - Google Patents [patents.google.com]
- 4. PT110209B - POLYMORPHIC FORMS OF VILANTEROL TRYPHENATE AND PROCESSES FOR THE PREPARATION OF THEM. - Google Patents [patents.google.com]
- 5. WO2022023291A1 - Method for the purification of this compound - Google Patents [patents.google.com]
- 6. EP4188905B1 - Method for the purification of this compound - Google Patents [patents.google.com]
- 7. WO2019016511A2 - New crystalline forms of this compound and processes for their preparation - Google Patents [patents.google.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. m.youtube.com [m.youtube.com]
- 10. vilanterol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. researchgate.net [researchgate.net]
- 12. Vilanterol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. A Novel RP-HPLC Method for Simultaneous Estimation of this compound, Umeclidinium Bromide and Fluticasone Furoate in Inhalation Dry Powder Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Preclinical Comparative Analysis of Vilanterol Trifenatate and Salmeterol
An objective guide for researchers and drug development professionals on the preclinical performance of two prominent long-acting β2-adrenergic receptor agonists.
This guide provides a detailed comparison of the preclinical pharmacological profiles of vilanterol (B1248922) trifenatate and salmeterol (B1361061), two long-acting β2-adrenergic receptor (β2-AR) agonists utilized in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). The following sections present a comprehensive overview of their binding affinities, functional potencies, intrinsic efficacies, and effects in various in vitro models, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative preclinical data for vilanterol and salmeterol, primarily drawn from a comprehensive in vitro pharmacological characterization study by Slack et al. (2013), unless otherwise cited.[1] This allows for a direct and objective comparison of their fundamental pharmacological properties.
Table 1: Receptor Binding Affinity (pKi)
| Compound | Human β2-AR | Human β1-AR | Human β3-AR | β2/β1 Selectivity | β2/β3 Selectivity |
| Vilanterol | 9.4 | 6.4 | 6.1 | ~1000-fold | ~2000-fold |
| Salmeterol | 9.1 | 6.2 | <5.0 | ~794-fold | >125,000-fold |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Potency (pEC50) and Intrinsic Efficacy in cAMP Accumulation Assays
| Compound | Human β2-AR | Human β1-AR | Human β3-AR | Intrinsic Efficacy (vs. Isoprenaline) |
| Vilanterol | 9.4 | 6.4 | 6.1 | High (Comparable to Indacaterol) |
| Salmeterol | 8.8 | <5.0 | <5.0 | Low |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency. Intrinsic efficacy refers to the ability of the drug to produce a maximal response.
Table 3: In Vitro Functional Activity in Guinea Pig and Human Airways
| Parameter | Vilanterol | Salmeterol |
| Guinea Pig Trachea Relaxation (pEC50) | 8.6[2] | 6.7[2] |
| Human Bronchus Relaxation (Onset of Action) | Faster | Slower[1] |
| Human Bronchus Relaxation (Duration of Action) | Longer (Significant bronchodilation at 22h)[1] | Shorter (No significant effect at 22h)[1] |
Signaling Pathways
Both vilanterol and salmeterol exert their primary therapeutic effect through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the coupling of the receptor to the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
However, GPCR signaling is not limited to the G-protein pathway. Upon agonist binding and subsequent phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin proteins can be recruited to the receptor. This can lead to receptor desensitization and internalization, as well as the initiation of G-protein independent signaling cascades.
Salmeterol is recognized as a Gs-biased agonist, meaning it preferentially activates the Gs-cAMP pathway with a much lower efficacy for β-arrestin recruitment.[3][4] This bias may contribute to its long duration of action by minimizing receptor desensitization and internalization.[3] While less explicitly characterized, vilanterol's greater intrinsic efficacy compared to salmeterol suggests a more robust activation of the Gs-cAMP pathway.[1] The relative contribution of the β-arrestin pathway to vilanterol's overall pharmacological profile is an area of ongoing investigation.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between individual studies.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
References
- 1. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β2-adrenoceptor agonists: current and future direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Implications of the Intrinsic Efficacy of Beta-Adrenoceptor Drugs in Asthma: Full, Partial and Inverse Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Comparative Analysis of Vilanterol Trifenatate and Formoterol Fumarate: Efficacy, Experimental Protocols, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two prominent long-acting beta2-agonists (LABAs), Vilanterol Trifenatate and Formoterol Fumarate, which are critical in the management of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). This document synthesizes experimental data on their performance, outlines detailed methodologies for key experiments, and illustrates the underlying signaling pathways.
Executive Summary
This compound and Formoterol Fumarate are both effective bronchodilators that act by stimulating beta2-adrenergic receptors in the smooth muscle of the airways.[1][2] However, they exhibit distinct pharmacological profiles. Vilanterol is characterized by a 24-hour duration of action, allowing for once-daily dosing, which may improve patient adherence.[3][4] In contrast, Formoterol has a shorter duration of action, typically requiring twice-daily administration.[3][5] While both have a rapid onset of action, some evidence suggests Vilanterol may be faster in certain patient populations.[3] In vitro studies have indicated that Vilanterol possesses greater potency and selectivity for the β2-receptor compared to Formoterol.[3][6]
Clinical trials have demonstrated that Vilanterol-containing combination therapies are at least as effective as Formoterol-based treatments in improving lung function (as measured by FEV1), controlling symptoms, and enhancing quality of life in patients with both asthma and COPD.[3][4] Notably, the Global Initiative for Asthma (GINA) guidelines highlight Formoterol's utility in as-needed and maintenance and reliever therapy (MART) strategies due to its rapid onset.[3][7] For COPD, Vilanterol's once-daily regimen aligns well with the Global Initiative for Chronic Obstructive Lung Disease (GOLD) recommendations.[3][7]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the efficacy and pharmacological properties of this compound and Formoterol Fumarate.
| Parameter | This compound | Formoterol Fumarate | Citation(s) |
| Dosing Frequency | Once-daily | Twice-daily | [3][8] |
| Duration of Action | ~24 hours | ~12 hours | [3][5] |
| Onset of Action | Rapid, within minutes | Rapid, within 2-3 minutes | [3][5][9] |
| β2-Receptor Selectivity | Higher selectivity over β1 and β3 receptors | High selectivity, but comparatively lower than Vilanterol | [2][6][10] |
| Potency | Higher in vitro potency at the β2-receptor | Potent, but comparatively lower than Vilanterol | [3] |
| Clinical Outcome (Asthma & COPD) | This compound (in combination) | Formoterol Fumarate (in combination) | Citation(s) |
| Improvement in FEV1 | At least as effective as Formoterol combinations | Effective in improving FEV1 | [3][4] |
| Symptom Control | At least as effective as Formoterol combinations | Effective in symptom control | [3][4] |
| Quality of Life | At least as effective as Formoterol combinations | Effective in improving quality of life | [3][4] |
| Exacerbation Rate (COPD) | The Salford Lung Study showed a lower rate of moderate/severe exacerbations with a Vilanterol combination compared to usual care (often including Formoterol). | Effective in reducing exacerbations. | [3] |
| Patient Satisfaction | Higher patient satisfaction reported with once-daily regimen. | Well-established, but twice-daily dosing may impact adherence. | [3] |
Signaling Pathways
Both Vilanterol and Formoterol exert their therapeutic effects through the activation of the beta2-adrenergic receptor, a G-protein coupled receptor (GPCR). The binding of the agonist to the receptor initiates a signaling cascade that leads to bronchodilation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bronchodilator efficacy. Below are representative protocols for key experiments.
In Vitro Beta2-Adrenoceptor Binding Assay
This assay determines the binding affinity of a compound for the beta2-adrenergic receptor.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human beta2-adrenoceptor are prepared by homogenization and centrifugation. The final pellet is resuspended in a binding buffer.[11]
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a radioligand (e.g., [125I]-iodocyanopindolol), and varying concentrations of the unlabeled test compound (Vilanterol or Formoterol).[11]
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[11]
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.[11]
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.[11]
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.[11]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[11]
In Vitro cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the beta2-adrenergic signaling pathway.
Methodology:
-
Cell Culture: A suitable cell line (e.g., CHO-K1) expressing the beta2-adrenoceptor is cultured in appropriate media.[3][12]
-
Cell Plating: Cells are seeded into a multi-well plate and allowed to adhere.[3]
-
Compound Addition: The culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and serial dilutions of the test agonist (Vilanterol or Formoterol).[3]
-
Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at room temperature to allow for cAMP production.[3]
-
Cell Lysis and Detection: A lysis buffer containing detection reagents is added to the wells. The amount of cAMP is quantified, often using a competitive immunoassay format with a fluorescent or luminescent readout (e.g., HTRF or cAMP-Glo™).[3][5]
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to the agonist is determined from the standard curve, and dose-response curves are plotted to calculate the EC50 (the concentration of agonist that produces 50% of the maximal response).[13]
Clinical Assessment of Bronchodilator Efficacy (Spirometry)
The primary clinical endpoint for assessing bronchodilator efficacy is the measurement of Forced Expiratory Volume in 1 second (FEV1) using spirometry.
Methodology:
-
Patient Selection: Patients with a diagnosis of asthma or COPD meeting specific inclusion criteria (e.g., age, smoking history, baseline FEV1) are enrolled.
-
Baseline Measurement: A baseline FEV1 is established for each patient before administration of the study drug.[14]
-
Drug Administration: Patients receive a single inhaled dose of the bronchodilator (Vilanterol or Formoterol) or placebo.
-
Post-Dose FEV1 Measurements: Spirometry is performed at multiple time points after drug administration (e.g., 5, 15, 30, 60 minutes, and then hourly for up to 24 hours) to assess the onset and duration of action.[15]
-
Data Analysis: The change from baseline in FEV1 at each time point is calculated. The primary efficacy endpoints often include the peak change in FEV1 and the trough FEV1 (at the end of the dosing interval).[14] A statistically significant increase in FEV1 compared to placebo indicates bronchodilator efficacy.
Safety and Tolerability
The safety profiles of both Vilanterol and Formoterol have been extensively studied. As with other beta2-agonists, potential side effects can include cardiovascular effects such as increased heart rate and blood pressure.[3] However, clinical trials have generally shown both drugs to be well-tolerated.[3][16] The SUMMIT trial, which included COPD patients with cardiovascular risk factors, did not find an increased risk of cardiovascular events with a Vilanterol-containing combination compared to placebo.[3] It is important to note that long-acting beta-agonists should not be used as monotherapy for asthma and should be combined with an inhaled corticosteroid.[9]
Conclusion
Both this compound and Formoterol Fumarate are effective long-acting beta2-agonists with rapid onsets of action. The primary distinction lies in their duration of action, with Vilanterol offering the convenience of a once-daily dosing regimen. This longer duration, combined with high potency and selectivity, makes Vilanterol an attractive option, particularly for the management of COPD. Formoterol remains a valuable and well-established therapeutic, especially in asthma management strategies that utilize it for both maintenance and rescue therapy. The choice between these agents should be individualized based on the specific clinical context, patient characteristics, and treatment goals, in line with current clinical guidelines.
References
- 1. Cholinergic component of histamine-induced bronchoconstriction in newborn guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cAMP-Glo™ Assay Protocol [promega.jp]
- 6. Airway smooth muscle cell culture: application to studies of airway wall remodelling and phenotype plasticity in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A partial involvement of histamine in ultrasonically nebulized distilled water-induced bronchoconstriction in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of histamine-induced bronchospasm in guinea pigs treated with Cecropia glaziovi Sneth and correlation with the in vitro activity in tracheal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promocell.com [promocell.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. cosmobio.co.jp [cosmobio.co.jp]
- 13. researchgate.net [researchgate.net]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Validation of Vilanterol Trifenatate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated bioanalytical methods for the quantification of Vilanterol Trifenatate in pharmaceutical formulations. The information presented is collated from various studies and is intended to assist researchers and analytical scientists in selecting and implementing robust analytical methodologies.
This compound is a long-acting β2-adrenergic agonist (LABA) used in the management of respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1] Accurate and precise quantification of this active pharmaceutical ingredient (API) is critical for quality control and regulatory compliance. This guide focuses on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods, which are predominantly used for the analysis of this compound.
Comparative Analysis of Validated RP-HPLC Methods
The following tables summarize the key validation parameters from different RP-HPLC methods developed for the simultaneous estimation of this compound, often in combination with other drugs like Fluticasone Furoate or Umeclidinium Bromide.
| Method | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
| Method 1 | Kromasil C18 (250 mm × 4.6 mm, 5 µm) | Methanol (B129727) and 0.1% orthophosphoric acid in water (80:20 v/v) | 0.9 | 264 | 2.876 | [2] |
| Method 2 | Symmetry C18 (150 mm x 4.6 mm, 5µm) | Water: Acetonitrile (B52724) (65:35) | 1.0 | Not Specified | 2.96 | |
| Method 3 | ACE-C18-PFP (250 mm × 4.6 mm, 5 μ) | 25-mM sodium perchlorate (B79767) buffer (pH 2.5) and acetonitrile (40:60% v/v) | 1.0 | 224 | 3.7 | [3] |
| Method 4 | Water BEH X Bridge C18 (250 mm × 4.6 mm, 5 μ) | Methanol: Acetonitrile: phosphate (B84403) buffer pH 7 (60:20:20% v/v) | 1.0 | 280 | 3.539 | [4][5] |
| Validation Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | Not Specified | 6.25-37.5 | 5-35 | 50-250 |
| Correlation Coefficient (r²) | Not Specified | 0.999 | Not Specified | 0.999 |
| % Recovery (Accuracy) | Not Specified | 101.8% | 99-100% | 99-100% |
| % RSD (Precision) | Not Specified | 1.0 | Not Specified | 0.1 (Repeatability) |
| Limit of Detection (LOD) (µg/mL) | Not Specified | 0.18 | 0.15 | 0.39 |
| Limit of Quantitation (LOQ) (µg/mL) | Not Specified | 0.54 | 0.45 | 0.7 |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of bioanalytical methods. The following sections outline the experimental protocols for the compared methods.
Method 1: RP-HPLC with Orthophosphoric Acid
-
Chromatographic System: Agilent Tech. Gradient System with Auto injector and Chemstation 10.1 software.[2]
-
Column: Kromasil C18 (250 mm × 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of methanol and 0.1% orthophosphoric acid in water in a ratio of 80:20 v/v.[2]
-
Flow Rate: 0.9 mL/min.[2]
-
Detection: UV detection at a wavelength of 264 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Temperature: Ambient.[2]
Method 2: RP-HPLC with Acetonitrile
-
Chromatographic System: Not specified.
-
Column: Symmetry C18 (150 mm x 4.6 mm, 5µm).
-
Mobile Phase: A mixture of water and acetonitrile in a ratio of 65:35.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Method 3: RP-HPLC with Sodium Perchlorate Buffer
-
Chromatographic System: Not specified.
-
Column: ACE-C18-PFP (250 mm × 4.6 mm, 5 μ).[3]
-
Mobile Phase: A mixture of 25-mM sodium perchlorate buffer (pH 2.5 adjusted with ortho-phosphoric acid) and acetonitrile in a ratio of 40:60% v/v.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at 224 nm.[3]
-
Column Temperature: 40°C.[3]
Method 4: RP-HPLC with Phosphate Buffer
-
Chromatographic System: Not specified.
-
Column: Water BEH X Bridge C18 (250 mm × 4.6 mm, 5 μ).[4][5]
-
Mobile Phase: A mixture of methanol, acetonitrile, and phosphate buffer at pH 7 in a ratio of 60:20:20% v/v.[4][5]
Visualizing the Bioanalytical Workflow and Signaling Pathway
To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow for the validation of a bioanalytical method for this compound and its mechanism of action.
Caption: Experimental workflow for bioanalytical method validation.
Caption: Signaling pathway of this compound.
Conclusion
The presented RP-HPLC methods are all demonstrated to be suitable for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the presence of other APIs in the formulation and the available instrumentation. The provided data and protocols offer a solid foundation for researchers to select or develop a method that best fits their analytical needs. It is always recommended to perform a partial or full validation of the chosen method within the user's laboratory to ensure its suitability for the intended purpose.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. A Novel RP-HPLC Method for Simultaneous Estimation of this compound, Umeclidinium Bromide and Fluticasone Furoate in Inhalation Dry Powder Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. researchgate.net [researchgate.net]
Vilanterol: A Head-to-Head Comparison with Other Long-Acting Beta2-Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Vilanterol with other long-acting beta2-agonists (LABAs) currently utilized in the management of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). The following sections detail preclinical pharmacology, clinical efficacy, and safety profiles, supported by experimental data and methodologies.
Preclinical Pharmacology: Receptor Binding and In Vitro Functional Activity
The cornerstone of a LABA's therapeutic action lies in its interaction with the beta-2 adrenergic receptor (β2-AR). Key preclinical parameters that differentiate these agents include their binding affinity (Ki) and intrinsic efficacy (Emax) at the β2-AR.
Table 1: Preclinical Pharmacological Profile of Vilanterol and Other LABAs
| Drug | Receptor Binding Affinity (Ki, nM) at β2-AR | Intrinsic Efficacy (Emax) Relative to Isoprenaline | Selectivity for β2-AR over β1-AR |
| Vilanterol | Subnanomolar, comparable to Salmeterol but higher than Olodaterol, Formoterol, and Indacaterol[1][2] | Comparable to Indacaterol, greater than Salmeterol[1] | High, similar to Salmeterol and significantly greater than Formoterol and Indacaterol[1] |
| Salmeterol | 1.5[3] | Partial agonist, lower than Formoterol and Vilanterol[4][5][6] | ~1500-fold[3] |
| Formoterol | pKi: 8.2 (equivalent to ~6.3 nM)[7] | Full agonist, higher than Salmeterol[5] | High[7] |
| Indacaterol | pKi: 5.48 (equivalent to ~3311 nM) for β2-AR and 7.36 for β1-AR[8] | High, 73% of Isoprenaline's maximum effect[9] | ~24-fold greater agonist activity at β2 vs β1[10] |
| Olodaterol | pKi: 9.14 (equivalent to ~0.072 nM)[11] | Nearly full agonist (88% of Isoprenaline)[12] | ~241-fold[12] |
Note: pKi values were converted to Ki for easier comparison. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
Radioligand Binding Assay
The binding affinity of LABAs to the β2-adrenoceptor is a critical determinant of their potency and duration of action. A common method to determine this is the radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human β2-adrenoceptor are prepared. This typically involves cell harvesting, homogenization, and centrifugation to isolate the membrane fraction.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the β2-AR (e.g., [³H]-CGP 12177) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor LABA (e.g., Vilanterol, Salmeterol).
-
Separation and Quantification: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated, usually by rapid vacuum filtration through glass fiber filters. The radioactivity trapped on the filters, representing the bound ligand, is then quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The affinity constant (Ki) of the test compound is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
The functional activity of a LABA is assessed by its ability to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the β2-AR signaling cascade.
Methodology:
-
Cell Culture and Stimulation: Intact cells expressing the β2-AR are cultured and then stimulated with various concentrations of the LABA.
-
cAMP Measurement: After a defined incubation period, the reaction is stopped, and the cells are lysed. The intracellular concentration of cAMP is then measured using a variety of commercially available assay kits, such as those based on homogeneous time-resolved fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA) technology.
-
Data Analysis: The results are used to construct a dose-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined. The intrinsic efficacy is often expressed as a percentage of the maximal response induced by the full agonist isoprenaline.
Clinical Efficacy: Onset, Duration, and Bronchodilation
Clinical trials provide the ultimate assessment of a LABA's performance. Key parameters include the speed of onset of action, the duration of bronchodilator effect, and the magnitude of improvement in lung function, typically measured as the forced expiratory volume in one second (FEV1).
Table 2: Clinical Efficacy Profile of Vilanterol and Other LABAs
| Feature | Vilanterol | Salmeterol | Formoterol | Indacaterol | Olodaterol |
| Dosing Frequency | Once-daily[1] | Twice-daily | Twice-daily[1] | Once-daily | Once-daily |
| Onset of Action | Rapid, faster than Salmeterol[1] | Slower onset | Rapid onset[5] | Rapid onset (~5 minutes)[10] | Rapid onset |
| Duration of Action | 24 hours[1] | ~12 hours | ~12 hours | 24 hours | 24 hours |
Head-to-Head Clinical Trial Data
A randomized, double-blind, parallel-group study compared once-daily Vilanterol/Fluticasone Furoate (FF/VI) 100/25 µg with twice-daily Salmeterol/Fluticasone Propionate (FP/SAL) 250/50 µg in patients with persistent asthma.[4]
Table 3: FEV1 Improvement - Vilanterol vs. Salmeterol Combination Therapy
| Parameter | FF/VI (100/25 µg) once-daily | FP/SAL (250/50 µg) twice-daily | Treatment Difference (95% CI) |
| Change from baseline in 0-24h weighted mean FEV1 (mL) | 341[4] | 377[4] | -37 mL (-88 to 15)[4] |
The study concluded that the efficacy of once-daily FF/VI was similar to twice-daily FP/SAL in improving lung function in patients with persistent asthma.[4]
A real-world study compared the effectiveness of once-daily FF/VI to twice-daily Budesonide/Formoterol (BUD/FOR) in asthma management. Patients using FF/VI had significantly better symptom control and lower use of short-acting beta2-agonists (SABA) compared to those using BUD/FOR.[8] In a randomized crossover trial in patients with controlled stable asthma, once-daily FF/VI showed a similar magnitude of change in FEV1 from baseline to week 8 as twice-daily BUD/FOR.[5]
Table 4: Asthma Control - Vilanterol vs. Formoterol Combination Therapy
| Outcome | FF/VI | BUD/FOR | Finding |
| Symptom Control | Improved | - | Significantly better with FF/VI in a real-world setting[8] |
| SABA Use | Lower | - | Significantly lower with FF/VI in a real-world setting[8] |
| Change in FEV1 (L) | 2.15 to 2.08 | 2.07 to 2.10 | No significant difference in a randomized crossover trial[5] |
Safety and Tolerability
The safety profile of LABAs is a critical consideration in their clinical use. Common adverse events are related to their mechanism of action and can include cardiovascular effects.
Table 5: Comparative Safety Profile
| Adverse Event Profile | Vilanterol | Salmeterol | Formoterol | Indacaterol | Olodaterol |
| Common Adverse Events | Headache, nasopharyngitis, upper respiratory tract infection, oral candidiasis (with ICS) | Similar to other LABAs | Similar to other LABAs | Similar to other LABAs | Similar to other LABAs |
| Cardiovascular Safety | Studies have not shown an increased risk of cardiovascular events compared to placebo in COPD patients with cardiovascular risk factors.[8] | Generally well-tolerated, but can have cardiovascular effects. | Can have cardiovascular effects. | Generally well-tolerated. | Favorable systemic pharmacodynamic profile.[12] |
| FDA Black Box Warning | For asthma, LABAs should not be used as monotherapy and should only be used in combination with an inhaled corticosteroid.[2] | For asthma, LABAs should not be used as monotherapy and should only be used in combination with an inhaled corticosteroid. | For asthma, LABAs should not be used as monotherapy and should only be used in combination with an inhaled corticosteroid. | Not indicated for the treatment of asthma as monotherapy. | Not indicated for the treatment of asthma as monotherapy. |
Mechanism of Action: Signaling Pathway
The bronchodilatory effects of Vilanterol and other LABAs are mediated through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).
Upon binding of Vilanterol to the β2-AR on the surface of airway smooth muscle cells, a conformational change in the receptor occurs.[3] This leads to the activation of the associated stimulatory G-protein (Gs).[3] The activated alpha subunit of the Gs protein then stimulates the enzyme adenylyl cyclase.[3] Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, ultimately resulting in the relaxation of the bronchial smooth muscle and bronchodilation.[3]
Conclusion
Vilanterol is a potent and selective once-daily LABA with a rapid onset and 24-hour duration of action. Preclinical data demonstrate its high affinity and intrinsic efficacy at the β2-adrenoceptor. Head-to-head clinical trials have shown that Vilanterol, in combination with an inhaled corticosteroid, offers comparable efficacy to twice-daily LABA/ICS combinations in terms of lung function improvement, with the potential for improved patient adherence due to its once-daily dosing regimen. The safety profile of Vilanterol is consistent with the LABA class. The choice of a specific LABA should be based on a comprehensive evaluation of its pharmacological profile, clinical efficacy and safety data, as well as patient-specific factors and preferences.
References
- 1. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Salmeterol Efficacy and Bias in the Activation and Kinase-Mediated Desensitization of β2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salmeterol Stimulation Dissociates β2-Adrenergic Receptor Phosphorylation and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. β2-adrenoceptor agonists: current and future direction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacological characterization of olodaterol, a novel inhaled beta2-adrenoceptor agonist exerting a 24-hour-long duration of action in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Vilanterol Trifenatate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Vilanterol (B1248922) Trifenatate in pharmaceutical formulations. The information presented is collated from various studies to assist researchers and quality control analysts in selecting the most suitable method for their specific needs.
Introduction
Vilanterol Trifenatate is a long-acting β2-adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD) and asthma. Accurate and reliable analytical methods are crucial for its quantification in bulk drug and finished dosage forms to ensure quality and efficacy.[1] This guide focuses on the cross-validation of various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV detection, and provides a comparative overview of their performance characteristics.
Comparison of Validated HPLC Methods
Several Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods have been developed and validated for the simultaneous estimation of this compound with other active pharmaceutical ingredients (APIs) such as Fluticasone (B1203827) Furoate and Umeclidinium Bromide. Below is a summary of the key chromatographic conditions and validation parameters from different studies.
| Parameter | Method 1 (with Fluticasone Furoate) [2] | Method 2 (with Fluticasone Furoate) | Method 3 (with Umeclidinium Bromide) | Method 4 (with Umeclidinium Bromide & Fluticasone Furoate) [3] |
| Stationary Phase | Water BEH X Bridge C18 (250 mm × 4.6 mm, 5 µm) | Kromasil C18 (250 mm × 4.6 mm, 5 µm) | Symmetry C18 (150 x 4.6 mm, 5 µm) | Not Specified |
| Mobile Phase | Methanol: Acetonitrile (B52724): Phosphate buffer pH 7 (60:20:20 % v/v)[2] | Methanol: 0.1% Orthophosphoric acid in water (80:20 v/v) | Water: Acetonitrile (65:35 v/v) | Not Specified |
| Flow Rate | 1.0 mL/min[2] | 0.9 mL/min | 1.0 mL/min | Not Specified |
| Detection Wavelength | 280 nm[2] | 264 nm | 260 nm | 224 nm[3] |
| Retention Time (Vilanterol) | 3.539 min[2] | 2.876 min | 2.96 min | 3.7 min[3] |
| Linearity Range (µg/mL) | 50 - 250[2][4] | Not Specified | 6.25 - 37.5 | 5 - 35[3] |
| LOD (µg/mL) | 0.39[2][4] | Not Specified | 0.54 | 0.15[3] |
| LOQ (µg/mL) | 0.7[2][4] | Not Specified | 0.16 | 0.45[3] |
| % Recovery | 99 - 100%[2][4] | Not Specified | 101.8% | 99 - 100%[3] |
Comparison of HPLC-UV and Spectrofluorimetric Methods
A study has compared the utility of HPLC with UV detection and spectrofluorimetry for the simultaneous estimation of this compound and Fluticasone Furoate in rabbit plasma, which is relevant for pharmacokinetic studies.[5][6]
| Parameter | HPLC-UV Method [5] | Spectrofluorimetric Method [5] |
| Principle | Chromatographic separation followed by UV absorbance detection.[5] | Measurement of fluorescence intensity at specific excitation and emission wavelengths.[5] |
| Instrumentation | HPLC system with a UV detector.[5] | Spectrofluorometer.[5] |
| Linearity Range (ng/mL) | 4 - 200 | 10 - 200 |
| Detection Wavelength | 235 nm | λex/λem = 362/407 nm |
| Application | Suitable for quality control and pharmacokinetic studies.[5] | Primarily for pharmacokinetic studies due to high sensitivity.[5] |
Statistical analysis revealed no significant difference between the two methods, suggesting they can be used interchangeably for pharmacokinetic analysis.[5]
Experimental Protocols
Detailed Methodology for HPLC Method 1 (with Fluticasone Furoate)[3][4]
-
Chromatographic System: A High-Performance Liquid Chromatography system equipped with a pump, autosampler, and a UV-Vis detector.
-
Column: Water BEH X Bridge C18 (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of Methanol, Acetonitrile, and Phosphate buffer (pH 7.0) in the ratio of 60:20:20 (v/v/v).[2][4]
-
Column Temperature: Maintained at 40°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: A standard stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and further diluted with the mobile phase to achieve the desired concentrations for the calibration curve.
Detailed Methodology for HPLC-UV Method in Rabbit Plasma[6]
-
Chromatographic System: HPLC with a UV detector.
-
Column: Spherisorb S5 ODS2 (250 mm × 4.6 mm, 5.0 µm).[5]
-
Mobile Phase: A mixture of acetonitrile and 0.01% glacial acetic acid in water (70:30, v/v).[5]
-
Detection Wavelength: 235 nm.[5]
-
Sample Preparation (Protein Precipitation): Analytes and an internal standard are separated from plasma by the simple step of protein precipitation with acetonitrile.[5]
Visualizations
Workflow for Cross-Validation of Analytical Methods
Caption: A workflow diagram illustrating the process of cross-validating two analytical methods.
Decision Tree for Analytical Method Selection
Caption: A decision tree to guide the selection of an analytical method for this compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. A Novel RP-HPLC Method for Simultaneous Estimation of this compound, Umeclidinium Bromide and Fluticasone Furoate in Inhalation Dry Powder Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC-UV and spectrofluorimetric methods for simultaneous estimation of fluticasone furoate and vilanterol in rabbit plasma: A pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Study of Vilanterol Trifenatate and Indacaterol for Respiratory Research
This guide provides a detailed comparative analysis of Vilanterol Trifenatate and Indacaterol (B1671819), two long-acting beta2-adrenergic agonists (LABAs) utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological profiles, clinical efficacy, and safety, supported by experimental data and detailed methodologies.
Mechanism of Action and Signaling Pathway
Both Vilanterol and Indacaterol are selective agonists for the beta-2 adrenergic receptor (β2-AR), a G-protein coupled receptor.[1][2] Upon binding, they activate adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[1][2]
Pharmacodynamic Profile: A Preclinical Comparison
Preclinical studies have delineated key differences in the pharmacodynamic properties of Vilanterol and Indacaterol.
| Parameter | This compound | Indacaterol | Reference |
| β2-AR Binding Affinity (pKi) | 9.4 | 8.8 | [3] |
| β2-AR Selectivity vs β1-AR | High | Moderate | [3][4] |
| β2-AR Selectivity vs β3-AR | High | Moderate | [3][4] |
| Intrinsic Efficacy | Comparable to Indacaterol | High | [3] |
| Onset of Action | Fast | Fast (within 5 minutes) | [1][3] |
| Duration of Action | 24 hours | 24 hours | [1][3] |
Experimental Protocols
-
Objective: To determine the binding affinity of the compounds to the human β2-adrenergic receptor.
-
Methodology: Radioligand binding assays were performed using membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human β2-AR.[5]
-
Procedure:
-
Cell membranes were incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroprenolol).
-
Increasing concentrations of the unlabeled competitor drug (Vilanterol or Indacaterol) were added.
-
After incubation to reach equilibrium, the bound and free radioligand were separated by filtration.
-
The radioactivity of the filters was measured using liquid scintillation counting.
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) was determined.
-
The equilibrium dissociation constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.
-
-
Objective: To assess the functional potency and selectivity of the compounds by measuring their ability to stimulate cAMP production.
-
Methodology: CHO cells expressing human β1, β2, or β3-adrenergic receptors were used.[3]
-
Procedure:
-
Cells were incubated with increasing concentrations of the agonist (Vilanterol or Indacaterol).
-
Following incubation, the cells were lysed.
-
The intracellular cAMP concentration was determined using a competitive immunoassay (e.g., HTRF-based assay).
-
Concentration-response curves were generated to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) for each compound at each receptor subtype.
-
Selectivity was determined by comparing the EC50 values for the different receptor subtypes.
-
Pharmacokinetic Profile
The pharmacokinetic profiles of this compound and Indacaterol, both administered via inhalation, are summarized below.
| Parameter | This compound | Indacaterol | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~5-15 minutes | ~15 minutes | [2][6] |
| Systemic Bioavailability | ~27% | ~43-45% | [5] |
| Plasma Protein Binding | ~94% | ~95% | [5] |
| Metabolism | Primarily by CYP3A4 | Primarily by UGT1A1 and CYP3A4 | [5] |
| Elimination Half-life | ~11-21 hours | ~40-56 hours (effective) | [5] |
| Primary Route of Excretion | Feces | Feces | [5] |
Clinical Efficacy
Direct head-to-head clinical trials comparing this compound and Indacaterol as monotherapies are limited. However, comparative effectiveness can be inferred from studies involving these drugs in combination therapies and from real-world evidence.
A retrospective cohort study in England compared the effectiveness of umeclidinium/vilanterol (UMEC/VI) and indacaterol/glycopyrronium (IND/GLY) in patients with COPD.[7][8]
| Outcome | Umeclidinium/Vilanterol (UMEC/VI) | Indacaterol/Glycopyrronium (IND/GLY) | Reference |
| Rate of Moderate-to-Severe Exacerbations (at 12 months) | Non-inferior to IND/GLY | - | [7][8] |
| Rate of Severe Exacerbations | Lower at all timepoints | - | [7][8] |
Experimental Protocol: Retrospective Cohort Study
-
Objective: To compare the rates of moderate-to-severe COPD exacerbations in patients newly initiating treatment with UMEC/VI versus IND/GLY.[7][8]
-
Methodology: A retrospective cohort study using linked primary care (Clinical Practice Research Datalink) and secondary care (Hospital Episode Statistics) data in England.
-
Procedure:
-
Patient Cohort: Patients with a diagnosis of COPD who were newly prescribed UMEC/VI or IND/GLY between January 2015 and September 2019 were identified.
-
Data Collection: Data on patient demographics, clinical characteristics, comorbidities, and healthcare resource utilization were extracted.
-
Outcome Definition: A moderate exacerbation was defined as a prescription for oral corticosteroids or antibiotics for a lower respiratory tract infection. A severe exacerbation was defined as a hospitalization with a primary diagnosis of COPD.
-
Statistical Analysis: Inverse probability of treatment weighting (IPTW) was used to balance the treatment groups on baseline characteristics. Rate ratios for exacerbations were calculated at 6, 12, 18, and 24 months.
-
Safety and Tolerability
Both this compound and Indacaterol are generally well-tolerated. The most common adverse events are typical of the LABA class.
| Adverse Event | This compound | Indacaterol | Reference |
| Nasopharyngitis | Common | Common | [2][6] |
| Headache | Common | Common | [2][6] |
| Cough | Less Common | More Common (post-inhalation) | [9] |
| Cardiovascular Events | Low incidence, similar to placebo | Low incidence, similar to placebo and other LABAs | [10][11] |
Experimental Protocol: Cardiovascular Safety Assessment in Clinical Trials
-
Objective: To evaluate the cardiovascular safety of the investigational drug.
-
Methodology: As part of large-scale, randomized, double-blind, placebo- and/or active-controlled clinical trials (e.g., the IMPACT trial for Vilanterol).[10][12]
-
Procedure:
-
Patient Monitoring: Regular monitoring of vital signs (heart rate, blood pressure) is conducted throughout the study.
-
Electrocardiograms (ECGs): 12-lead ECGs are performed at baseline and at specified intervals during the treatment period to assess for changes in cardiac rhythm and intervals (e.g., QTc interval).
-
Adverse Event Reporting: All cardiovascular adverse events (AEs) and serious adverse events (SAEs) are systematically collected, adjudicated by an independent clinical endpoint committee, and compared between treatment groups.
-
Holter Monitoring: In some studies, continuous 24-hour Holter monitoring may be employed in a subset of patients to detect arrhythmias.
-
Summary and Conclusion
This compound and Indacaterol are both effective once-daily long-acting beta2-adrenergic agonists with rapid onsets of action. Preclinical data suggest that Vilanterol may have a higher affinity and selectivity for the β2-adrenoreceptor compared to Indacaterol.[3][4] Clinical evidence from indirect and real-world comparisons suggests comparable efficacy in improving lung function and reducing exacerbations in patients with COPD.[7][8] Both drugs have favorable safety profiles, with class-specific adverse events being the most common. The choice between these agents may depend on individual patient characteristics, tolerability, and the specific combination products available. Further head-to-head clinical trials are warranted to provide a more definitive comparison of their clinical profiles.
References
- 1. Long-Term Maintenance Bronchodilation With Indacaterol/Glycopyrrolate Versus Indacaterol in Moderate-to-Severe COPD Patients: The FLIGHT 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of indacaterol in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of indacaterol and the newer very long-acting β2-agonists in patients with stable COPD: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Vilanterol, a Novel Inhaled Long-Acting β-Agonist, in Children Aged 5–11 Years with Persistent Asthma: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Comparative Effectiveness of Umeclidinium/Vilanterol versus Indacaterol/Glycopyrronium on Moderate-to-Severe Exacerbations in Patients with Chronic Obstructive Pulmonary Disease in Clinical Practice in England - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Single-inhaler triple therapy fluticasone furoate/umeclidinium/vilanterol versus fluticasone furoate/vilanterol and umeclidinium/vilanterol in patients with COPD: results on cardiovascular safety from the IMPACT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency of Long-Acting Beta2-Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro pharmacological properties of various long-acting beta2-agonists (LABAs), including short-acting (SABAs) and ultra-long-acting (ultra-LABAs) agents, commonly used in the research and treatment of respiratory diseases. The data presented is compiled from publicly available scientific literature and is intended to serve as a resource for drug discovery and development.
Data Presentation: In Vitro Pharmacological Parameters
The following table summarizes the key in vitro potency and efficacy parameters for a selection of beta2-agonists. These parameters include the half-maximal effective concentration (EC50), which indicates the concentration of an agonist that produces 50% of the maximal response; the equilibrium dissociation constant (Ki), which reflects the binding affinity of a ligand for the receptor; and the intrinsic efficacy (Emax), representing the maximum response an agonist can produce.
| Compound Classification | Compound | EC50 (nM) | Ki (nM) | Emax (% of Isoprenaline) |
| SABA | Salbutamol | 10 - 100 | 583 - 1000 | ~73 - 100 |
| Fenoterol | 1 - 10 | 633 | >90 | |
| LABA | Formoterol | 0.1 - 1 | 8.2 - 10 | 86 - 100 |
| Salmeterol | 0.1 - 1 | 8.3 - 10 | 62 - 80 | |
| Ultra-LABA | Indacaterol | 1 - 10 | ~10 | 73 - 100 |
| Olodaterol | 0.1 - 1 | Not Widely Reported | High | |
| Vilanterol | 0.01 - 0.1 | Not Widely Reported | High |
Note: The values presented are approximate and can vary depending on the specific experimental conditions, cell types, and assay formats used. Readers are encouraged to consult the primary literature for detailed information.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize the potency and affinity of beta2-agonists.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a test compound for the beta2-adrenergic receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human beta2-adrenergic receptor.
-
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).
-
Test compounds (unlabeled beta2-agonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the beta2-adrenergic receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2][3]
cAMP Accumulation Functional Assay (for determining EC50 and Emax)
This assay measures the ability of a beta2-agonist to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the beta2-adrenergic signaling pathway.
Materials:
-
Whole cells expressing the human beta2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Test compounds (beta2-agonists).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture and Plating: Culture the cells to an appropriate confluency and seed them into 96- or 384-well plates. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer.
-
Cell Stimulation: Pre-incubate the cells with a PDE inhibitor for a short period. Then, add the different concentrations of the test compounds to the cells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for agonist-stimulated cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the maximal response induced by a full agonist like isoprenaline.[4][5][6][7][8]
Mandatory Visualizations
Beta2-Adrenergic Receptor Signaling Pathway
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. promega.com [promega.com]
Vilanterol Combinations: A Comparative Guide to Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of Vilanterol-based combination therapies, primarily focusing on Fluticasone (B1203827) Furoate/Vilanterol (FF/VI). The performance of this combination is compared with other widely used inhaled corticosteroid (ICS) and long-acting β2-agonist (LABA) combinations, with supporting experimental data.
Comparative Analysis of Anti-Inflammatory Effects
Vilanterol, a long-acting β2-agonist, is exclusively available in combination with other medications, such as the inhaled corticosteroid Fluticasone Furoate or the long-acting muscarinic antagonist Umeclidinium.[1] These combinations are central to the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] The primary anti-inflammatory activity in the FF/VI combination is attributed to Fluticasone Furoate, a synthetic trifluorinated corticosteroid that works by inhibiting multiple inflammatory pathways.[3][4]
Quantitative Comparison of Inflammatory Markers
The following tables summarize the available quantitative data from clinical trials comparing the effects of Vilanterol combinations and other therapies on key inflammatory markers and clinical outcomes.
Table 1: Fluticasone Furoate/Vilanterol (FF/VI) vs. Budesonide/Formoterol (BUD/FOR) in Asthma
| Parameter | FF/VI (once daily) | BUD/FOR (twice daily) | Significance of Difference | Reference |
| Change in Fractional exhaled Nitric Oxide (FeNO) after 12 months | +0.8 ppb (mild increase) | -0.2 ppb (decline) | p < 0.001 | [2][5][6] |
| Change in Blood Eosinophil Count after 12 months | No significant alteration | No significant alteration | Not significant | [2][6] |
| Asthma Control Test (ACT) Score Improvement after 12 months | +1.57 | +0.88 | p < 0.001 (favoring FF/VI) | [2][5] |
Table 2: Fluticasone Furoate/Vilanterol (FF/VI) vs. Fluticasone Propionate/Salmeterol (FP/SAL) - Clinical Outcomes
| Parameter | FF/VI (100/25 µg once daily) | FP/SAL (250/50 µg twice daily) | Outcome | Reference |
| Change from baseline in 0-24h weighted mean FEV1 | 341 mL | 377 mL | No statistically significant difference | [7][8] |
| Asthma Control and Quality of Life Scores | No significant difference | No significant difference | Comparable efficacy | [7][8] |
| Exacerbation Rates | No significant difference | No significant difference | Comparable efficacy | [7][8] |
| Asthma Control Test (ACT) Responders at 24 weeks | 71% | 56% | Odds Ratio 2.03 (favoring FF/VI) | [9] |
Note: Direct comparative studies on sputum inflammatory markers for FF/VI vs FP/SAL were not prominently available in the reviewed literature.
Table 3: Umeclidinium/Vilanterol (UMEC/VI) vs. Tiotropium (B1237716) (TIO) in COPD
| Parameter | UMEC/VI (62.5/25 µg once daily) | TIO (18 µg once daily) | Outcome | Reference |
| Change in trough FEV1 at Day 169 | 0.112 L improvement vs TIO | - | Statistically significant improvement with UMEC/VI | [10] |
| Weighted mean FEV1 over 0-6h at Day 168 | 0.105 L improvement vs TIO | - | Statistically significant improvement with UMEC/VI | [10] |
| Health-related Quality of Life | Improved | - | Improved with UMEC/VI | [10] |
| Rescue Medication Use | Reduced | - | Reduced with UMEC/VI | [10] |
Note: While a study showed UMEC/VI was associated with greater improvements in inflammatory markers compared to tiotropium and budesonide/formoterol, specific quantitative data for direct comparison was not detailed.[11]
Experimental Protocols
Measurement of Fractional Exhaled Nitric Oxide (FeNO)
Objective: To non-invasively assess eosinophilic airway inflammation.
Protocol:
-
Patient Preparation: Patients should refrain from smoking for at least one hour before the measurement. Consumption of nitrate-rich foods should be avoided.
-
Device: A chemiluminescence analyzer or a portable electrochemical analyzer is used.
-
Procedure:
-
The patient inhales to total lung capacity through the device, which scrubs ambient nitric oxide.
-
The patient then exhales steadily into the device at a constant flow rate of 50 mL/s for 10 seconds. Visual feedback is provided to ensure a constant flow rate.
-
The end-expiratory nitric oxide concentration is recorded in parts per billion (ppb).
-
-
Data Analysis: FeNO levels are compared between treatment groups at baseline and follow-up visits.
Induced Sputum Analysis for Eosinophil Count
Objective: To quantify eosinophilic inflammation in the airways.
Protocol:
-
Pre-medication: Patients inhale a short-acting β2-agonist (e.g., salbutamol) to prevent bronchoconstriction.
-
Induction:
-
Patients inhale nebulized sterile hypertonic saline (e.g., 3%, 4%, or 5%) for increasing durations (e.g., 5-minute intervals).
-
After each inhalation, the patient is encouraged to cough deeply and expectorate sputum into a sterile container.
-
Spirometry (FEV1) is monitored after each inhalation to ensure patient safety. The procedure is stopped if FEV1 falls by more than 20%.
-
-
Sputum Processing:
-
The collected sputum is treated with a mucolytic agent, such as dithiothreitol (B142953) (DTT), to liquefy the mucus.
-
The sample is then filtered to remove debris and centrifuged to pellet the cells.
-
The cell pellet is resuspended, and a total cell count is performed.
-
-
Differential Cell Count:
-
A slide is prepared from the cell suspension (cytospin).
-
The slide is stained (e.g., with May-Grünwald-Giemsa stain).
-
A differential count of at least 400 non-squamous cells is performed under a microscope to determine the percentage of eosinophils, neutrophils, macrophages, lymphocytes, and bronchial epithelial cells.
-
-
Data Analysis: The percentage of eosinophils in the sputum is compared between treatment groups.
Signaling Pathways and Experimental Workflows
Anti-inflammatory Signaling Pathway of Fluticasone Furoate/Vilanterol
The diagram below illustrates the proposed mechanism of action for the anti-inflammatory effects of the Fluticasone Furoate/Vilanterol combination. Fluticasone Furoate, an inhaled corticosteroid, binds to the glucocorticoid receptor (GR), leading to the inhibition of pro-inflammatory transcription factors like NF-κB. Vilanterol, a long-acting β2-agonist, promotes bronchodilation.
Caption: Signaling pathway of FF/VI anti-inflammatory action.
Experimental Workflow for Comparing Vilanterol Combinations
The following diagram outlines a typical workflow for a clinical trial designed to compare the anti-inflammatory effects of different Vilanterol combination therapies.
References
- 1. Vilanterol and fluticasone furoate for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Budesonide/formoterol versus Fluticasone furoate/vilanterol as maintenance and reliever therapy for asthma control: a real-world observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Once-daily fluticasone furoate/vilanterol combination versus twice-daily budesonide/formoterol combination in the treatment of controlled stable asthma: a randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of the efficacy and safety of once-daily fluticasone furoate/vilanterol with twice-daily fluticasone propionate/salmeterol in moderate to very severe COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Budesonide/formoterol versus Fluticasone furoate/vilanterol as maintenance and reliever therapy for asthma control: a real-world observational study - GAA Interasma [interasma.org]
- 7. Efficacy and safety of fluticasone furoate/vilanterol compared with fluticasone propionate/salmeterol combination in adult and adolescent patients with persistent asthma: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effectiveness of fluticasone furoate/vilanterol versus fluticasone propionate/salmeterol on asthma control in the Salford Lung Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of umeclidinium/vilanterol 62.5/25 mcg and tiotropium 18 mcg in chronic obstructive pulmonary disease: results of a 24-week, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of umeclidinium/vilanterol dual bronchodilator therapy on pulmonary function and inflammatory responses in stable COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Vilanterol Trifenatate and Older Generation Long-Acting Beta-Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of vilanterol (B1248922) trifenatate against the older generation long-acting beta-agonists (LABAs), salmeterol (B1361061) and formoterol (B127741). The content is curated to provide an objective comparison of pharmacological properties and clinical efficacy, supported by experimental data and detailed methodologies.
Introduction
Long-acting beta-agonists are a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). They function by stimulating β2-adrenergic receptors in the lungs, leading to bronchodilation.[1] For years, salmeterol and formoterol have been the standard of care in this class. Vilanterol trifenatate, a novel LABA, has emerged with a distinct pharmacological profile, most notably its 24-hour duration of action, which allows for once-daily dosing.[1][2] This comparison guide delves into the key differentiators between vilanterol and its predecessors, providing a data-driven resource for research and development professionals.
Pharmacological Profile: A Head-to-Head Comparison
Vilanterol was designed based on the salmeterol molecular scaffold and exhibits high selectivity for the β2-adrenergic receptor.[1][3] In vitro studies have demonstrated its high affinity and potency at this receptor.[2] The key pharmacological characteristics of vilanterol, salmeterol, and formoterol are summarized in the table below.
| Parameter | This compound | Salmeterol Xinafoate | Formoterol Fumarate |
| Dosing Frequency | Once-daily[2] | Twice-daily[4] | Twice-daily[4] |
| Onset of Action | Rapid[2][5] | Slower[6] | Rapid[6] |
| Duration of Action | ~24 hours[2] | ~12 hours | ~12 hours |
| Receptor Affinity | High (subnanomolar)[3] | High[3] | Lower than Vilanterol and Salmeterol[3] |
| Intrinsic Efficacy | Partial Agonist (greater than salmeterol)[3] | Partial Agonist[7] | Full Agonist |
| β2-Receptor Selectivity | High[1][3] | High[3] | Lower than Vilanterol and Salmeterol[3] |
Clinical Efficacy and Safety
Clinical trials have extensively evaluated the efficacy and safety of vilanterol, primarily in combination with the inhaled corticosteroid (ICS) fluticasone (B1203827) furoate. These studies have consistently shown that vilanterol-containing combinations are at least as effective as salmeterol or formoterol-based treatments in improving lung function, as measured by the forced expiratory volume in one second (FEV1), and enhancing symptom control.[2][5] The once-daily dosing regimen of vilanterol is a significant advantage, with potential for improved patient adherence.[8]
Comparative Clinical Trial Data: Change in FEV1
The following table summarizes representative data on the change from baseline in trough FEV1 from comparative clinical trials. It is important to note that these trials often involve different ICS components and study designs, which should be considered when interpreting the data.
| Study | Treatment Arms | Patient Population | Change from Baseline in Trough FEV1 (mL) | Citation(s) |
| Furuhashi et al. (2019) | Fluticasone furoate/Vilanterol (100/25 µg once-daily) vs. Budesonide/Formoterol (160/4.5 µg twice-daily) | Controlled Stable Asthma | Similar improvements in FEV1 were observed between the two groups. | [2] |
| Agusti et al. (2013) | Fluticasone furoate/Vilanterol (100/25 µg once-daily) vs. Fluticasone propionate/Salmeterol (500/50 µg twice-daily) | Moderate to very severe COPD | FF/VI showed a greater improvement in weighted mean FEV1 over 0-24 hours compared to FP/SAL. | [8] |
| Woodcock et al. (2014) | Vilanterol (25 µg once-daily) vs. Salmeterol (50 µg twice-daily) vs. Placebo | Persistent Asthma (on ICS) | No statistically significant difference was observed between vilanterol and placebo, or salmeterol and placebo, due to a large placebo response. | [5] |
The safety profiles of vilanterol-containing combinations are generally comparable to those of older LABA-containing therapies.[2][5] Common adverse events are consistent with the class and include headache, nasopharyngitis, and upper respiratory tract infections.[5]
Experimental Protocols
In Vitro Pharmacological Characterization of Vilanterol
Objective: To determine the binding affinity, functional potency, and selectivity of vilanterol at β-adrenergic receptors.
Methodology:
-
Receptor Binding Assays: Radioligand binding studies were performed using membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant β1, β2, or β3-adrenergic receptors. Competition binding assays were conducted with a fixed concentration of a radiolabeled antagonist (e.g., [³H]CGP12177) and increasing concentrations of vilanterol, salmeterol, or formoterol. The inhibition constant (Ki) was calculated to determine the binding affinity of each compound.[3]
-
cAMP Functional Assays: Whole-cell cyclic AMP (cAMP) functional assays were performed in the same recombinant cell lines. Cells were incubated with increasing concentrations of the test compounds, and the resulting accumulation of intracellular cAMP was measured using a competitive immunoassay (e.g., HTRF). The potency (EC50) and intrinsic efficacy (relative to the full agonist isoprenaline) were determined from the concentration-response curves.[3]
Representative Clinical Trial Protocol: The Salford Lung Study (Asthma)
Objective: To evaluate the real-world effectiveness and safety of initiating treatment with fluticasone furoate/vilanterol compared with continuing usual asthma maintenance therapy.
Methodology:
-
Study Design: A 12-month, open-label, pragmatic randomized controlled trial.[9]
-
Participants: Adult patients with a diagnosis of symptomatic asthma receiving maintenance therapy with an ICS with or without a LABA.[9]
-
Intervention: Patients were randomized to either initiate treatment with a once-daily fluticasone furoate/vilanterol inhaler or continue with their existing asthma maintenance therapy.[9]
-
Primary Endpoint: The primary outcome was the Asthma Control Test (ACT) score at week 24.[9][10]
-
Data Collection: Data was collected through linked electronic health records, minimizing disruption to routine clinical practice.[9]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway of β2-adrenergic receptor activation by LABAs.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of vilanterol, a novel long-acting beta2 agonist, with placebo and a salmeterol reference arm in asthma uncontrolled by inhaled corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Comparison of Budesonide/formoterol versus Fluticasone furoate/vilanterol as maintenance and reliever therapy for asthma control: a real-world observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the efficacy and safety of once-daily fluticasone furoate/vilanterol with twice-daily fluticasone propionate/salmeterol in moderate to very severe COPD [vitalograph.com]
- 9. The Salford Lung Study protocol: a pragmatic, randomised phase III real-world effectiveness trial in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Salford Lung Study protocol: a pragmatic, randomised phase III real-world effectiveness trial in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Vilanterol Trifenatate: A Guide to the Reproducibility of its Experimental Results
For Researchers, Scientists, and Drug Development Professionals
Vilanterol (B1248922) Trifenatate, a long-acting beta2-adrenergic agonist (LABA), is a cornerstone in the management of obstructive airway diseases, including asthma and chronic obstructive pulmonary disease (COPD). Its efficacy and safety profile are supported by a substantial body of evidence from numerous clinical trials. This guide provides a comprehensive overview of the reproducibility of experimental results concerning Vilanterol Trifenatate, with a focus on its clinical performance, underlying mechanism of action, and comparative efficacy with other bronchodilators.
Comparative Efficacy and Safety
Clinical trials have consistently demonstrated the efficacy of this compound in improving lung function and reducing exacerbations in patients with asthma and COPD. When combined with the inhaled corticosteroid (ICS) fluticasone (B1203827) furoate, this compound has shown comparable or superior efficacy to other established ICS/LABA combinations.
A prospective, 3-month, open-label study of symptomatic asthma patients found that switching from fluticasone propionate/salmeterol or budesonide/formoterol to fluticasone furoate/vilanterol trifenatate resulted in significant improvements in lung function (FEV1) and asthma control (Asthma Control Test scores) within four weeks, with these improvements maintained for the duration of the study.[1] Another study highlighted that the combination of fluticasone furoate and this compound is as effective as fluticasone propionate/salmeterol in improving pulmonary function and significantly reduces the risk of severe asthma exacerbations compared to fluticasone furoate alone.[2]
The once-daily dosing regimen of this compound is a key feature that may enhance patient adherence to therapy.[2][3][4] Studies have shown that adherence to once-daily medication is significantly higher compared to twice-daily regimens, which can lead to better overall treatment outcomes.[3]
Adverse events associated with this compound are generally consistent with the known side effects of LABAs and include headache, throat irritation, and muscle cramps.[5] Clinical trials have reported a low incidence of LABA-related adverse events such as tremor, palpitations, and effects on glucose and potassium levels.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies, providing a comparative look at the performance of this compound.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Source |
| Bioavailability (inhaled) | ~27% | [5] |
| Time to Peak Plasma Concentration (Tmax) | 5-15 minutes | [5][7] |
| Plasma Protein Binding | ~94% | [5] |
| Volume of Distribution | ~165 L | [5] |
| Metabolism | Primarily by CYP3A4 | [5] |
| Elimination Half-life | ~11 hours | [5][7] |
| Excretion | ~70% in urine, ~30% in feces | [5][7] |
Table 2: Clinical Efficacy of this compound in Asthma (in combination with Fluticasone Furoate)
| Outcome Measure | Result | Comparison | Source |
| Trough FEV1 | Significant improvement | vs. Placebo | [3][6] |
| Time to First Exacerbation | Delayed | vs. Fluticasone Furoate alone | [3] |
| Evening Peak Expiratory Flow (PEF) | Improved | vs. Fluticasone Propionate | [3] |
| Asthma Control Test (ACT) Score | Improved after switching | vs. previous treatment (FP/SM or BD/FM) | [1] |
| Fractional Exhaled Nitric Oxide (FeNO) | Decreased from 8 weeks | vs. baseline | [1] |
Experimental Protocols
The reproducibility of clinical trial results is underpinned by standardized and rigorous experimental protocols. The following outlines a typical methodology for a comparative clinical endpoint bioequivalence study for an inhaled product containing this compound, based on FDA recommendations.
Study Design:
-
Type: Randomized, double-blind, placebo-controlled, parallel-group trial.
-
Duration: Minimum of 12 weeks.
-
Patient Population: Subjects with a diagnosis of asthma as defined by the National Asthma Education and Prevention Program (NAEPP) guidelines for at least 12 weeks prior to screening. Key inclusion criteria often include a pre-bronchodilator FEV1 between 40% and 85% of the predicted value and demonstrated reversibility of FEV1.[8]
-
Run-in Period: A placebo run-in period of at least two weeks is recommended to wash out any pre-study corticosteroids and long-acting bronchodilators and to establish baseline FEV1 values.[8][9]
-
Treatment Arms: Typically include the test product, a reference listed drug, and a placebo.
-
Primary Endpoints:
-
Change from baseline in trough FEV1 at the end of the treatment period.
-
Standardized baseline-adjusted FEV1 area under the curve from 0 to 12 hours (AUC0-12h) at the end of the treatment period.[9]
-
-
Secondary Endpoints: May include assessments of asthma symptoms, use of rescue medication, and safety evaluations.
-
Statistical Analysis: Bioequivalence is typically assessed by comparing the 90% confidence intervals for the ratio of the geometric means of the primary endpoints between the test and reference products, which should fall within the limits of 80.00% - 125.00%.[8][9] Both the test and reference products should demonstrate statistical superiority to placebo.[9]
In Vitro Bioequivalence Studies: To ensure product consistency, in vitro studies are crucial. These often include:
-
Single Actuation Content (SAC): Performed at different flow rates to ensure consistent drug delivery throughout the product's life.[8][9]
-
Aerodynamic Particle Size Distribution: Measured using a cascade impactor to characterize the particle size distribution of the emitted dose.[9]
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effect by acting as a selective agonist for beta2-adrenergic receptors located on the smooth muscle cells of the airways.[7][10] This interaction initiates a signaling cascade that leads to bronchodilation.
The binding of Vilanterol to the beta-2 adrenergic receptor activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[7] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates various proteins, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[7]
Experimental Workflow
The development and approval of a drug like this compound, particularly in a combination product, follows a structured and rigorous workflow to ensure its quality, safety, and efficacy.
Preclinical studies in animals establish the initial safety profile, including assessments of carcinogenicity and reproductive toxicity.[11] Clinical development then proceeds through phased trials to evaluate the drug's pharmacokinetics, safety, and efficacy in humans. Data from these trials form the basis of a New Drug Application (NDA) submitted to regulatory agencies like the FDA for review and potential approval.[11] Post-marketing studies continue to monitor the drug's real-world effectiveness and safety, and bioequivalence studies provide a pathway for the approval of generic versions.[8]
References
- 1. Real-life effectiveness of fluticasone furoate/vilanterol after switching from fluticasone/salmeterol or budesonide/formoterol therapy in patients with symptomatic asthma: Relvar Ellipta for Real Asthma Control Study (RERACS study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The combination of fluticasone furoate and this compound in the management of asthma: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The combination of fluticasone furoate and this compound in the management of asthma: clinical trial evidence and experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. 24-h duration of the novel LABA this compound in asthma patients treated with inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Table 5, Key Characteristics of Umeclidinium Plus Vilanterol and Glycopyrronium Plus Indacaterol - Umeclidinium Bromide/Vilanterol Trifenatate (Anoro Ellipta) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Proper Disposal of Vilanterol Trifenatate: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Vilanterol Trifenatate must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this compound, in line with established safety protocols.
Disposal Procedures and Safety Precautions
The primary method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] It is crucial to avoid releasing the chemical into the environment and to prevent it from entering drains.[1][2]
Key Handling and Disposal Steps:
-
Collection: Collect and arrange for the disposal of this compound. Keep the chemical in suitable, closed containers labeled for disposal.[1][2]
-
Personal Protective Equipment (PPE): When handling this compound for disposal, wear appropriate personal protective equipment, including tightly fitting safety goggles with side-shields, fire/flame resistant and impervious clothing, and chemical-impermeable gloves.[1][3] If exposure limits are exceeded, a full-face respirator should be used.[1][2]
-
Ventilation: Handle the material in a well-ventilated place.[1]
-
Accidental Spills: In the event of a spill, prevent further leakage if it is safe to do so.[2] Collect the spillage and dispose of the adhered or collected material promptly in accordance with appropriate laws and regulations.[1][2] Use spark-proof tools and explosion-proof equipment during cleanup.[1][2]
-
Contaminated Packaging: Containers of this compound can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[1] Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
Regulatory Context
The disposal of pharmaceutical waste, including this compound, is regulated by agencies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) for controlled substances.[4][5] Many states have their own, sometimes more stringent, regulations.[4] A key federal regulation, the Hazardous Waste Pharmaceutical Final Rule, prohibits the disposal of any hazardous waste pharmaceutical into sinks, toilets, or sewer lines.[6]
Environmental Considerations for Inhalers
For this compound delivered via an inhaler, specific environmental considerations apply. Pressurized metered-dose inhalers (pMDIs) often contain hydrofluorocarbon (HFC) propellants, which are potent greenhouse gases.[7][8][9] Even after the medication is used, the canister still contains propellant.[7] Therefore, used inhalers should not be placed in general waste, as they can end up in landfills and release these propellants into the atmosphere.[7][10] Instead, used inhalers should be returned to a pharmacy or a dispensing GP practice to be disposed of in an environmentally safe way, typically through incineration which destroys the greenhouse gases.[7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This document provides a summary of disposal procedures based on publicly available safety data sheets and environmental guidelines. It is not a substitute for a thorough review of the specific Safety Data Sheet (SDS) for the product you are using and compliance with all applicable federal, state, and local regulations. Always consult with your institution's environmental health and safety department for specific guidance.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. danielshealth.com [danielshealth.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. The environmental impact of inhalers - North & East [northeast.devonformularyguidance.nhs.uk]
- 8. The environmental impact of inhaled therapy: making informed treatment choices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The environmental impact of inhalers for asthma: A green challenge and a golden opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news.stanford.edu [news.stanford.edu]
Essential Safety and Operational Guide for Handling Vilanterol Trifenatate
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Vilanterol Trifenatate. It offers procedural guidance on personal protective equipment, operational plans, and disposal methods to ensure laboratory safety and proper chemical handling.
Hazard Identification and Personal Protective Equipment
This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[1] One safety data sheet also indicates that it may cause damage to organs through single exposure and is toxic to aquatic life with long-lasting effects.[2]
To mitigate these risks, the following PPE and engineering controls are mandatory.
| Hazard Summary | Precautionary Statements & Recommended PPE |
| Acute Oral Toxicity | H302: Harmful if swallowed.[1] P270: Do not eat, drink or smoke when using this product.[1][2] P330: Rinse mouth.[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1] P280: Wear protective gloves/protective clothing.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1] P280: Wear eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Tract Irritation | H335: May cause respiratory irritation.[1] P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
| Specific Target Organ Toxicity | H370: Causes damage to organs.[2] P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2] |
Engineering Controls:
-
Use of a chemical fume hood is recommended, especially where dust or aerosols may be generated.[3][4]
-
Ensure a safety shower and eye wash station are readily accessible.[1][3]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1][2]
-
Hand Protection: Use chemical-resistant protective gloves. Gloves must be inspected prior to use.[1][2][3]
-
Skin and Body Protection: Wear impervious clothing or a lab coat to prevent skin contact.[1][2]
-
Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a suitable respirator.[1][2][3]
Operational and Disposal Workflow
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal, ensuring safety at each step.
Procedural Guidance
Pre-Handling and Storage
-
Receipt: Upon receipt, inspect the container for any damage.
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is 4°C.[1] Keep away from direct sunlight and sources of ignition.[1]
Safe Handling Protocols
-
Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood to avoid inhalation of dust or aerosols.[1][3]
-
Personal Hygiene: Wash hands thoroughly after handling the substance.[1][2] Do not eat, drink, or smoke in the laboratory area where the chemical is being used.[1][2]
-
Avoiding Exposure: Avoid contact with skin and eyes and prevent the formation of dust.[1][2]
Accidental Release Measures
-
Personal Precautions: In the event of a spill, ensure adequate ventilation and wear full personal protective equipment, including respiratory protection.[1][5] Evacuate non-essential personnel from the area.[1][6]
-
Environmental Precautions: Prevent the substance from entering drains or water courses.[1][6]
-
Containment and Cleaning: For spills, absorb the material with a liquid-binding agent like diatomite.[1] Decontaminate surfaces by scrubbing with alcohol.[1] Collect the spilled material and place it in a suitable, closed container for disposal.[2][5]
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide respiratory support.[1][6]
-
Skin Contact: If the substance comes into contact with skin, wash thoroughly with plenty of soap and water.[1] Remove contaminated clothing.[1][6]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[1] If present, remove contact lenses and continue flushing. Seek prompt medical attention.[1][6]
-
Ingestion: If swallowed, wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.[1][6]
Disposal Plan
-
Chemical Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[1][6] This may involve removal to a licensed chemical destruction plant or controlled incineration.[2]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the substance itself.[6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
